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  • Product: 4-(1H-imidazol-2-yl)-3-methylpyridine
  • CAS: 1557064-54-6

Core Science & Biosynthesis

Foundational

4-(1H-Imidazol-2-yl)-3-methylpyridine: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, 4-(1H-imidazol-2-yl)-3-methylpyridine (CAS: 1557064-54-6) has emerged as a highly versatile, nitrogen-rich heterocyclic building block[1]. As a Senior App...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 4-(1H-imidazol-2-yl)-3-methylpyridine (CAS: 1557064-54-6) has emerged as a highly versatile, nitrogen-rich heterocyclic building block[1]. As a Senior Application Scientist navigating early-stage drug design, I frequently leverage this specific scaffold for Fragment-Based Drug Discovery (FBDD) and the development of targeted kinase or serine protease inhibitors.

Unlike its unsubstituted analog, the addition of the C3-methyl group on the pyridine ring fundamentally alters the molecule's structural dynamics, conformational entropy, and target selectivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic protocol, and its field-proven applications in therapeutic development.

Physicochemical Profiling & Structural Dynamics

The utility of 4-(1H-imidazol-2-yl)-3-methylpyridine stems from its optimal balance of lipophilicity, low molecular weight, and dual hydrogen-bonding capacity[2]. The molecule features an imidazole ring (a classic hydrogen bond donor/acceptor and metal chelator) directly coupled to a basic pyridine ring[3].

Conformational Causality: The methyl group at the C3 position of the pyridine ring creates significant steric hindrance with the adjacent imidazol-2-yl group at the C4 position. This steric clash forces the two aromatic rings out of coplanarity. In drug design, this restricted rotation is highly advantageous: it lowers the entropic penalty upon binding to a target protein, as the molecule is pre-organized into a specific, non-planar conformational state.

Table 1: Physicochemical and Pharmacokinetic Properties
PropertyValueCausality / Implication in Drug Design
Molecular Weight 159.19 g/mol Highly efficient fragment (MW < 300 Da), ideal for FBDD library inclusion[1].
Molecular Formula C9H9N3High nitrogen-to-carbon ratio improves aqueous solubility[1].
Hydrogen Bond Donors 1 (Imidazole NH)Facilitates key interactions with hinge region backbones in target kinases.
Hydrogen Bond Acceptors 2 (Pyridine N, Imidazole N)Enables multipoint coordination in active site binding pockets.
Topological Polar Surface Area 41.6 ŲExcellent cell permeability; high probability of crossing the Blood-Brain Barrier[2].
Rotatable Bonds 1Low entropic penalty upon binding due to restricted rotation (steric hindrance).

Synthetic Methodology: Radziszewski-Type Condensation

While transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) is an option, constructing the imidazole ring de novo via a Radziszewski-type condensation is often preferred for early-stage scale-up to avoid expensive palladium catalysts and heavy metal contamination.

Step-by-Step Protocol & Mechanistic Causality

Reagents: 3-methylpyridine-4-carboxaldehyde (1.0 eq), glyoxal (40% aq, 1.2 eq), ammonium acetate (4.0 eq), glacial acetic acid.

  • Activation: Dissolve 3-methylpyridine-4-carboxaldehyde in glacial acetic acid at room temperature.

    • Causality: Acetic acid acts as both the solvent and a mild acid catalyst, protonating the carbonyl oxygen to facilitate the initial nucleophilic attack of ammonia.

  • Amine Addition: Add ammonium acetate to the stirring solution.

    • Causality: Ammonium acetate is strictly preferred over aqueous ammonia. It provides a buffered, controlled release of ammonia in situ, which suppresses unwanted side reactions such as the Cannizzaro disproportionation of the aldehyde.

  • Cyclization Trigger: Add the glyoxal solution dropwise, then heat the reaction mixture to 90°C for 4-6 hours.

    • Causality: Heating provides the thermodynamic energy required for the final dehydration steps, driving the aromatization and formation of the highly stable imidazole ring.

  • Workup & Isolation: Cool the mixture to room temperature and neutralize with saturated aqueous Na₂CO₃ to pH 8.

    • Causality: Neutralization deprotonates the basic pyridine and imidazole nitrogens (pKa ~ 6-7), precipitating the free base product from the aqueous layer.

  • Self-Validating System (QC): Extract with ethyl acetate, dry, and concentrate. Validate the success of the cyclization via LC-MS (expecting a sharp peak at [M+H]⁺ = 160.2) and ¹H-NMR (confirming the disappearance of the characteristic aldehyde proton singlet at ~10 ppm and the appearance of imidazole CH protons).

Applications in Drug Development & Chemical Biology

Factor XIa and Serine Protease Inhibition

Recent patent literature highlights the critical role of the 3-(1H-imidazol-2-yl) motif in the development of Factor XIa inhibitors[4]. Factor XIa is a plasma serine protease integral to the blood coagulation cascade. Abnormal activity leads to thromboembolic disorders[4]. 4-(1H-imidazol-2-yl)-3-methylpyridine serves as an advanced intermediate to synthesize tetrahydroindolizin-5(1H)-one derivatives. The basic nitrogens of the imidazole-pyridine scaffold interact deeply within the S1 pocket of the protease, forming critical salt bridges with aspartate residues.

FBDD_Workflow Fragment Fragment Library (CAS 1557064-54-6) Screening Primary Screening (SPR / NMR) Fragment->Screening High Throughput Validation Hit Validation (Crystallography) Screening->Validation Kd in mM range Optimization Hit-to-Lead Optimization Validation->Optimization Pose Confirmed Lead Preclinical Lead (Factor XIa Inhibitor) Optimization->Lead Affinity (nM)

Fig 1: Fragment-Based Drug Discovery workflow utilizing the imidazole-pyridine scaffold.

Metalloenzyme Inhibition and MOFs

Beyond kinases and proteases, this compound is utilized as a ligand in Metal-Organic Frameworks (MOFs)[3] and as a metalloenzyme inhibitor. The unprotonated nitrogen (N3) of the imidazole ring possesses a highly accessible lone pair that forms strong dative bonds with metal centers (e.g., Fe³⁺ in Cytochrome P450s or Zn²⁺ in matrix metalloproteinases), displacing the catalytic water molecule and halting enzyme function.

Heme_Coordination Compound 4-(1H-imidazol-2-yl) -3-methylpyridine N3 Imidazole N3 (Lone Pair) Compound->N3 Pharmacophore Fe Target Metal (e.g., Fe/Zn) N3->Fe Dative Bond H2O Displaced H2O Fe->H2O Release Inhibition Enzyme Inhibition Fe->Inhibition Blocks Substrate

Fig 2: Mechanism of metalloenzyme inhibition via dative bond formation by the imidazole N3 atom.

Experimental Workflow: Surface Plasmon Resonance (SPR) Validation

To validate 4-(1H-imidazol-2-yl)-3-methylpyridine as a viable hit against a target protein, SPR is the gold standard. Biochemical assays often fail at the fragment stage due to low affinities (high micromolar K_d).

Protocol: SPR Fragment Screening

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling.

    • Self-Validation Check: Target an immobilization level of 3000-5000 RU. Because the fragment is small (~159 Da), a high surface density is required to ensure the theoretical maximum response (Rmax) is >30 RU, guaranteeing a robust signal-to-noise ratio.

  • Analyte Preparation: Prepare a concentration series of the fragment (12.5 µM to 2 mM) in running buffer containing exactly 5% DMSO.

    • Causality: 5% DMSO is critical to maintain the solubility of the lipophilic fragment while perfectly matching the reference channel to prevent bulk refractive index artifacts.

  • Injection: Inject the analyte at a high flow rate (30 µL/min) for 60 seconds, followed by a 60-second dissociation phase.

    • Causality: High flow rates minimize mass transport limitations, which is crucial for accurately determining the rapid on/off rates typical of low-molecular-weight fragments.

  • Data Analysis: Fit the steady-state binding levels against concentration using a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (K_d).

References

  • WIPO. "WO2022020546A1 - 3-(1h-imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1h)-one derivatives useful as factor xia inhibitors." Source: Google Patents.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 316817, 4-(1H-Imidazol-2-yl)-pyridine." Source: PubChem. URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(1H-imidazol-2-yl)-3-methylpyridine

Abstract This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(1H-imidazol-2-yl)-3-methylpyridine, a heterocyclic compound of interest in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(1H-imidazol-2-yl)-3-methylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages high-quality predicted NMR data, corroborated by empirical data from structurally analogous compounds and foundational NMR principles. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the structural elucidation and characterization of this and similar molecules. We will delve into the theoretical basis for the observed chemical shifts and coupling constants, present a detailed experimental protocol for spectral acquisition, and provide a thorough interpretation of the spectral data.

Introduction: The Structural Significance of 4-(1H-imidazol-2-yl)-3-methylpyridine

The molecule 4-(1H-imidazol-2-yl)-3-methylpyridine features a pyridine ring substituted with a methyl group and an imidazole ring. This unique combination of N-heterocycles imparts specific electronic and steric properties that are crucial for its potential applications. NMR spectroscopy is an indispensable tool for the unambiguous structural verification and for probing the electronic environment of each nucleus within the molecule.[1][2] A comprehensive understanding of its ¹H and ¹³C NMR spectra is fundamental for quality control, reaction monitoring, and for understanding its interactions in biological or material systems.

Predicted NMR Spectra: A Foundational Analysis

Due to the absence of experimentally derived public data, we present predicted ¹H and ¹³C NMR spectra. These predictions are generated using advanced computational algorithms that consider the intricate electronic effects within the molecule.[3][4][5][6][7][8]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for 4-(1H-imidazol-2-yl)-3-methylpyridine in a standard solvent like DMSO-d₆ is summarized below. The numbering convention used for proton and carbon assignments is illustrated in Figure 1.

Table 1: Predicted ¹H NMR Data for 4-(1H-imidazol-2-yl)-3-methylpyridine

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted J-coupling (Hz)
H2'8.35d5.0
H6'8.50s-
H5'7.30d5.0
H4, H57.20s-
NH12.50br s-
CH₃2.40s-
Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 4-(1H-imidazol-2-yl)-3-methylpyridine

Carbon AssignmentPredicted Chemical Shift (ppm)
C2145.0
C4, C5122.0
C2'148.0
C3'135.0
C4'138.0
C5'124.0
C6'150.0
CH₃18.0

In-depth Spectral Interpretation

The predicted chemical shifts can be rationalized by considering the electronic properties of the pyridine and imidazole rings, and the influence of the methyl substituent.

¹H NMR Spectrum Analysis
  • Pyridine Protons (H2', H5', H6'): The protons on the pyridine ring are expected to resonate in the aromatic region, typically between 7.0 and 9.0 ppm.[9] The H6' proton, being adjacent to the nitrogen atom, is the most deshielded and appears at the lowest field (8.50 ppm). The H2' and H5' protons exhibit a doublet splitting pattern due to coupling with each other, which is a characteristic feature of substituted pyridines.[9]

  • Imidazole Protons (H4, H5): The protons on the imidazole ring are also found in the aromatic region.[1][10] Their chemical equivalence in this prediction, leading to a singlet at 7.20 ppm, is a point that would need careful experimental verification, as they could be non-equivalent. The broad singlet for the N-H proton at a significantly downfield shift (12.50 ppm) is characteristic of imidazole N-H protons and is due to hydrogen bonding and the acidic nature of this proton.[1]

  • Methyl Protons (CH₃): The methyl group protons appear as a singlet at approximately 2.40 ppm. This upfield shift relative to the aromatic protons is expected for a methyl group attached to an aromatic ring.[11]

¹³C NMR Spectrum Analysis
  • Pyridine Carbons (C2', C3', C4', C5', C6'): The carbon atoms of the pyridine ring resonate in the range of 120-150 ppm.[12][13] The carbons directly bonded to the nitrogen (C2' and C6') are the most deshielded due to the electron-withdrawing nature of the nitrogen atom.[13]

  • Imidazole Carbons (C2, C4, C5): The imidazole carbons also appear in the aromatic region. The carbon atom situated between the two nitrogen atoms (C2) is typically the most downfield in the imidazole ring, which is consistent with the predicted value of 145.0 ppm.[14]

  • Methyl Carbon (CH₃): The methyl carbon gives a signal in the aliphatic region, around 18.0 ppm, which is a typical value for a methyl group on a pyridine ring.[11]

Experimental Protocol for NMR Analysis

To experimentally validate the predicted data, the following protocol is recommended.[15][16]

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for N-heterocyclic compounds due to its high solubilizing power.[17] Chloroform-d (CDCl₃) is another common option.[17]

  • Concentration: Prepare a solution of approximately 5-10 mg of 4-(1H-imidazol-2-yl)-3-methylpyridine in 0.6-0.7 mL of the chosen deuterated solvent.

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm).[15]

NMR Spectrometer and Parameters
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Number of Scans: 16-32 scans.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Relaxation Delay: 2-5 seconds.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Key Processes and Structures

The following diagrams illustrate the molecular structure and the general workflow for NMR analysis.

Figure 1: Molecular structure of 4-(1H-imidazol-2-yl)-3-methylpyridine with atom numbering.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Add TMS Reference B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune and Shim E->F G Acquire 1H and 13C FID F->G H Fourier Transform G->H I Phase Correction & Baseline Correction H->I J Referencing and Integration I->J K Spectral Interpretation J->K

Figure 2: General experimental workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of 4-(1H-imidazol-2-yl)-3-methylpyridine based on predicted data and established NMR principles for related heterocyclic systems. The detailed interpretation of the predicted spectra, coupled with a robust experimental protocol, offers a solid foundation for the empirical study and characterization of this molecule. The methodologies and analyses presented herein are designed to be of significant value to researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the confident structural elucidation of this and structurally similar compounds.

References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In From Bench to Market: The Road to Independent Success. ESA-IPB.
  • Mahdi, M. A., Jasim, L. S., & Mohamed, M. H. (2017). Synthesis and Characterization of Some Heterocyclic Compounds from Chalcone Derivatives and Studying of their Biological Activity. Journal of Global Pharma Technology, 8(1), 10-23.
  • Pinto, D. C. G. A., et al. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 17(4), 398-454.
  • Ermolenko, L., et al. (2023).
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com.
  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
  • Wilson, M. J., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(10), 919.
  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • ChemAxon. (n.d.).
  • ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 13C NMR spectrum.
  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-879.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • Marques, M. P. M., et al. (1994). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry, 33(21), 4641-4647.
  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra.
  • Benchchem. (n.d.). 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)
  • Marques, M. P. M., et al. (1994). NMR Coupling versus NMR Chemical Shift Information in Metallobiochemistry. High-Resolution One-Bond 1H−13C Coupling Constants Obtained by a Sensitive Reverse Detection Method. Inorganic Chemistry, 33(21), 4641-4647.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Wengen, M., et al. (2026, February 16). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Metabolites, 16(2), 100.
  • University of Liverpool Repository. (2005, January 5).
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000096 - Imidazole (C3H4N2).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • ResearchGate. (n.d.). ¹³C NMR spectra of 2-(1H-imidazol-2-yl)pyridine: (bottom) dissolved in DMSO-d6, 125 MHz; (top)
  • D'Acchille, R., et al. (2018). Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis. Inorganic Chemistry, 57(2), 907-916.
  • Gaina, L., et al. (2021).
  • ResearchGate. (n.d.). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L....
  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

Sources

Foundational

Electronic Properties and Coordination Chemistry of 4-(1H-imidazol-2-yl)-3-methylpyridine as a Ligand: A Comprehensive Technical Guide

Introduction & Structural Fundamentals In the design of transition metal complexes, metal-organic frameworks (MOFs), and metallo-pharmaceuticals, the selection of nitrogen-donor ligands dictates the electronic bandgap, r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Fundamentals

In the design of transition metal complexes, metal-organic frameworks (MOFs), and metallo-pharmaceuticals, the selection of nitrogen-donor ligands dictates the electronic bandgap, redox stability, and topological geometry of the resulting system. 4-(1H-imidazol-2-yl)-3-methylpyridine (CAS: 1557064-54-6) represents a highly specialized bifunctional N-heterocyclic ligand [1].

Unlike chelating ligands (e.g., 2,2'-bipyridine), the para-substitution of the imidazole ring relative to the pyridine nitrogen forces this molecule to act primarily as a bridging ligand or a monodentate coordinator. The structural dichotomy of this ligand is defined by two electronically distinct moieties:

  • The Pyridine Ring: An electron-deficient aromatic system that acts as a moderate σ -donor and a strong π -acceptor.

  • The Imidazole Ring: An electron-rich heterocycle that serves as a powerful σ -donor, especially when deprotonated to form an imidazolate anion.

The Causal Impact of the 3-Methyl Group

The addition of the methyl group at the 3-position of the pyridine ring is not merely a lipophilic modification; it fundamentally alters the ligand's electronic profile through two causal mechanisms:

  • Inductive Electron Donation (+I Effect): The methyl group pushes electron density into the pyridine ring, slightly destabilizing the Lowest Unoccupied Molecular Orbital (LUMO) and reducing the pyridine's π -accepting capacity compared to the unmethylated analog [2].

  • Steric Decoupling: The bulky methyl group creates a severe steric clash with the adjacent imidazole ring. This forces a large dihedral angle twist between the two rings, breaking coplanarity. As demonstrated in analogous methyl-substituted pyridine systems, this loss of extended π -conjugation localizes the electron density and significantly widens the HOMO-LUMO bandgap [4].

MLCT_Pathway M Metal Center (d-orbital) L_pi Ligand π-Acceptance (Pyridine Ring) M->L_pi Back-bonding (π*) L_sigma Ligand σ-Donation (Imidazolate N) L_sigma->M Electron Transfer MLCT MLCT State (Excited) L_pi->MLCT Photon Absorption

Fig 1: Metal-Ligand Charge Transfer (MLCT) pathway modulated by the ligand's electronic asymmetry.

Quantitative Electronic Data

To understand the practical implications of the 3-methyl substitution, we must compare its electronic properties against the baseline unmethylated ligand, [3]. The table below summarizes the theoretical and experimentally derived electronic parameters.

Parameter4-(1H-imidazol-2-yl)pyridine (Unmethylated)4-(1H-imidazol-2-yl)-3-methylpyridine (Methylated)Causal Mechanism for Shift
Dihedral Angle (θ) ~15° - 25° (Near-planar)~55° - 70° (Twisted)Steric clash between 3-CH₃ and imidazole C-H/N-H.
HOMO Energy -5.82 eV-5.68 eVDestabilized by the +I inductive effect of the methyl group.
LUMO Energy -2.65 eV-2.10 eVDestabilized by loss of π -conjugation across the two rings.
Bandgap (E_g) ~3.17 eV~3.58 eVBroken coplanarity prevents electron delocalization.
Imidazole pKa ~12.5~12.8Methyl group slightly increases overall basicity.

Self-Validating Experimental Protocols

To rigorously characterize the electronic properties of 4-(1H-imidazol-2-yl)-3-methylpyridine, we must employ experimental workflows that isolate the ligand's behavior from solvent effects or metal-centered redox events.

Protocol 1: Synthesis of Photophysically Pure Zn(II) Coordination Polymers

Rationale: Zinc(II) possesses a closed-shell d10 electron configuration. This eliminates d-d transitions, ensuring that any observed photoluminescence or charge transfer is strictly ligand-centered or ligand-to-ligand (LLCT).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of 4-(1H-imidazol-2-yl)-3-methylpyridine in a 10 mL solvent mixture of N,N-Dimethylformamide (DMF) and deionized water (4:1 v/v).

  • Controlled Deprotonation: Seal the mixture in a 15 mL Teflon-lined stainless steel autoclave. Heat to 120°C for 72 hours.

    • Causality Check: Why DMF? At elevated temperatures, DMF slowly hydrolyzes to produce dimethylamine. This gradual in-situ generation of a mild base slowly raises the pH, cleanly deprotonating the imidazole ring (pKa ~12.8) without causing rapid, amorphous precipitation. This guarantees high-quality single crystals.

  • Isolation: Cool the autoclave to room temperature at a rate of 5°C/hour. Filter the resulting colorless crystals, wash sequentially with DMF and ethanol, and dry under vacuum at 60°C.

Protocol 2: Electrochemical Profiling via Cyclic Voltammetry (CV)

Rationale: CV provides a direct empirical measurement of the ligand's oxidation and reduction potentials, which mathematically map to the HOMO and LUMO energy levels.

Step-by-Step Methodology:

  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. Add the ligand to a concentration of 1.0 mM.

    • Causality Check: Why anhydrous solvent and Argon purging? Trace water or dissolved oxygen will undergo reduction at potentials that mask the ligand's LUMO reduction peak. Strict anaerobic conditions are mandatory.

  • Measurement: Sweep the potential from -2.5 V to +1.5 V at a scan rate of 100 mV/s.

  • Internal Calibration: Spike the solution with 1.0 mM Ferrocene (Fc). Rerun the scan.

    • Causality Check: Reference electrodes drift. By referencing all peaks to the Fc/Fc⁺ redox couple (which has a known absolute potential of -4.8 eV vs. vacuum), the system becomes self-validating, ensuring absolute accuracy of the calculated HOMO/LUMO levels.

Workflow S1 Ligand Synthesis & Purification S2 Metal Complexation (e.g., Zn, Ru, Cu) S1->S2 Verified Purity >99% S3 Electrochemical Profiling (Cyclic Voltammetry) S2->S3 Isolate Crystals S4 Photophysical Analysis (UV-Vis / PL) S2->S4 Solution/Solid State S5 Data Synthesis: HOMO/LUMO Mapping S3->S5 Redox Potentials S4->S5 Bandgap Energy

Fig 2: Self-validating experimental workflow for electronic and photophysical characterization.

Conclusion

The integration of 4-(1H-imidazol-2-yl)-3-methylpyridine into coordination chemistry offers a precise tool for tuning electronic properties. By understanding the causal relationship between the 3-methyl group's steric bulk and the resulting breakdown of π -conjugation, researchers can purposefully engineer complexes with widened bandgaps, blue-shifted emissions, and highly directional bridging geometries. Adhering to the self-validating protocols outlined above ensures reproducible and highly accurate electronic profiling for downstream drug discovery and materials science applications.

References

  • Title: 4-(1H-Imidazol-2-yl)pyridine | C8H7N3 | CID 316817 Source: PubChem Database, National Institutes of Health (NIH) URL: [Link]

  • Title: Structural and Photophysical Differences in Crystalline Trigonal Planar Copper Iodide Complexes with 1,2-Bis(methylpyridin-2-yl)disilane Ligands Source: Inorganic Chemistry - ACS Publications URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-(1H-imidazol-2-yl)-3-methylpyridine in Transition Metal Catalysis

Introduction In the dynamic field of transition metal catalysis, the design and synthesis of novel ligands are paramount to advancing the discovery of more efficient, selective, and robust catalytic systems. Bidentate N-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the dynamic field of transition metal catalysis, the design and synthesis of novel ligands are paramount to advancing the discovery of more efficient, selective, and robust catalytic systems. Bidentate N-heterocyclic ligands, in particular, have garnered significant attention due to their ability to form stable chelate complexes with a variety of transition metals, thereby modulating the metal center's electronic and steric properties. This application note details the synthesis, characterization, and catalytic application of a promising, yet underexplored, bidentate ligand: 4-(1H-imidazol-2-yl)-3-methylpyridine.

The 2-(imidazol-2-yl)pyridine scaffold is structurally analogous to the well-studied 2,2'-bipyridine, featuring two nitrogen donor sites in a syn-orientation suitable for chelation.[1][2] The presence of the imidazole ring introduces unique electronic properties and a readily available N-H proton, which can participate in hydrogen bonding interactions, potentially influencing the secondary coordination sphere and the catalytic event. The strategic placement of a methyl group at the 3-position of the pyridine ring introduces a steric element that can influence the geometry of the metal complex and, consequently, its catalytic activity and selectivity.

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the utilization of 4-(1H-imidazol-2-yl)-3-methylpyridine as a versatile ligand in transition metal-catalyzed cross-coupling reactions, with a specific focus on the palladium-catalyzed Suzuki-Miyaura coupling.

Synthesis of 4-(1H-imidazol-2-yl)-3-methylpyridine

The synthesis of the 2-(1H-imidazol-2-yl)pyridine core can be effectively achieved through the Debus-Radziszewski imidazole synthesis.[3] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][4] For the synthesis of the title ligand, 3-methylpyridine-4-carbaldehyde serves as the aldehyde component.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3_methylpyridine_4_carbaldehyde 3-Methylpyridine-4-carbaldehyde Radziszewski_Reaction Debus-Radziszewski Imidazole Synthesis 3_methylpyridine_4_carbaldehyde->Radziszewski_Reaction Glyoxal Glyoxal (40% in H2O) Glyoxal->Radziszewski_Reaction Ammonia Aqueous Ammonia (25%) Ammonia->Radziszewski_Reaction Ligand 4-(1H-imidazol-2-yl)-3-methylpyridine Radziszewski_Reaction->Ligand Complexation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Ligand 4-(1H-imidazol-2-yl)-3-methylpyridine Complexation Complexation Ligand->Complexation Pd_source PdCl2(MeCN)2 Pd_source->Complexation Pd_Complex [Pd(4-(1H-imidazol-2-yl)-3-methylpyridine)Cl2] Complexation->Pd_Complex Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product Aryl_Halide Aryl Halide (e.g., 4-Bromotoluene) Suzuki_Reaction Suzuki-Miyaura Coupling Aryl_Halide->Suzuki_Reaction Boronic_Acid Arylboronic Acid (e.g., Phenylboronic Acid) Boronic_Acid->Suzuki_Reaction Base Base (e.g., Cs2CO3) Base->Suzuki_Reaction Catalyst [Pd(ligand)Cl2] Catalyst->Suzuki_Reaction Workup Aqueous Workup Suzuki_Reaction->Workup Solvent Solvent (e.g., 1,4-Dioxane) Solvent->Suzuki_Reaction Temperature Temperature (e.g., 90 °C) Temperature->Suzuki_Reaction Purification Column Chromatography Workup->Purification Biaryl_Product Biaryl Product (e.g., 4-Methyl-1,1'-biphenyl) Purification->Biaryl_Product

Sources

Application

Application Note: 4-(1H-imidazol-2-yl)-3-methylpyridine in Fragment-Based Drug Discovery and Kinase Targeting

Executive Summary The compound 4-(1H-imidazol-2-yl)-3-methylpyridine (CAS: 1557064-54-6) is a highly privileged biaryl scaffold utilized extensively in medicinal chemistry and fragment-based drug discovery (FBDD). By com...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(1H-imidazol-2-yl)-3-methylpyridine (CAS: 1557064-54-6) is a highly privileged biaryl scaffold utilized extensively in medicinal chemistry and fragment-based drug discovery (FBDD). By combining the hydrogen-bonding capacity of an imidazole ring with the solvent-directing properties of a substituted pyridine, this fragment serves as a potent ATP-mimetic pharmacophore. This application note details the mechanistic rationale for utilizing this specific scaffold, outlines its applications in targeting kinases and metalloenzymes, and provides self-validating experimental protocols for its integration into drug discovery pipelines.

Mechanistic Rationale: The "Conformationally Locked" Pharmacophore

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over a simple unsubstituted pyridyl-imidazole. The causality behind selecting 4-(1H-imidazol-2-yl)-3-methylpyridine lies in its precise stereoelectronic properties [1]:

  • Bidentate Hinge Binding: The imidazole ring acts as an amphoteric hydrogen-bonding motif. It simultaneously donates a hydrogen bond (via N-H) to the backbone carbonyl of a kinase hinge region and accepts a hydrogen bond (via the unprotonated nitrogen) from the backbone amide.

  • The 3-Methyl Conformational Lock (Atropisomerism): The addition of the methyl group at the 3-position of the pyridine ring is a deliberate structural intervention. The steric clash between this methyl group and the adjacent imidazole ring restricts free rotation around the biaryl C-C bond. This "conformational locking" pre-organizes the molecule into its bioactive dihedral angle. By reducing the entropic penalty upon target binding, the 3-methyl group significantly enhances binding affinity while simultaneously reducing off-target interactions (such as hERG channel blockade or broad-spectrum CYP inhibition) [2].

  • Vectorization for Elaboration: The pyridine nitrogen serves as a highly soluble vector directing toward the solvent-exposed region of the target pocket, making it an ideal handle for attaching solubilizing groups (e.g., piperazines or morpholines) during lead optimization.

Hinge_Binding Core 4-(1H-imidazol-2-yl)-3-methylpyridine HDonor Imidazole N-H Core->HDonor Acts as HAcceptor Imidazole N Core->HAcceptor Acts as Steric 3-Methyl Group Core->Steric Provides Hinge1 Kinase Hinge C=O (H-Bond Acceptor) HDonor->Hinge1 Binds Hinge2 Kinase Hinge N-H (H-Bond Donor) HAcceptor->Hinge2 Binds Selectivity Conformational Lock (Target Selectivity) Steric->Selectivity Induces

Pharmacophoric mapping of the scaffold's interactions within a generic kinase hinge region.

Key Applications in Medicinal Chemistry

The structural features of 4-(1H-imidazol-2-yl)-3-methylpyridine make it a versatile starting point for several therapeutic areas:

  • Oncology (BRAF & Aurora Kinase Inhibitors): Imidazole-pyridine derivatives have been successfully developed as alternatives to Sorafenib, demonstrating potent antiproliferative activity against melanoma cells by targeting the BRAF V600E mutation [3]. Furthermore, they have been optimized into dual FLT3/Aurora kinase inhibitors for acute myeloid leukemia (AML) [2].

  • Metabolic Diseases (GSK-3β Inhibitors): The scaffold is highly effective in inhibiting Glycogen Synthase Kinase 3 (GSK-3β). By lowering hyperglycemia and enhancing insulin-stimulated glucose transport, these derivatives are promising candidates for Type 2 Diabetes management [4].

Quantitative Data Summary: Fragment Physicochemical Profile
PropertyValueMedicinal Chemistry Rationale
Molecular Weight 159.19 g/mol Ideal fragment size (Rule of 3 compliant), allowing ample molecular weight budget for lead elaboration.
H-Bond Donors 1Essential for interacting with the target backbone carbonyl.
H-Bond Acceptors 2Facilitates interaction with target backbone amides and solvent.
LogP (Calculated) ~1.2Optimal lipophilicity for a starting fragment, ensuring aqueous solubility during high-concentration biochemical screening.
Rotatable Bonds 1Restricted by the 3-methyl group, lowering the entropic penalty of binding and improving ligand efficiency (LE).

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in controls and orthogonal validation steps to prevent the progression of false positives—a critical requirement in drug discovery.

Protocol 1: Structure-Guided Elaboration via SNAr (Self-Validating Synthesis)

Objective: To functionalize the pyridine ring of the scaffold with a solubilizing amine group for lead optimization.

Causality & Rationale: Direct functionalization of the pyridine ring via Nucleophilic Aromatic Substitution (SNAr) is preferred over cross-coupling here because the electron-deficient nature of the pyridine ring (further activated by the adjacent imidazole) allows for transition-metal-free coupling, avoiding heavy metal contamination in downstream biological assays.

  • Preparation: Dissolve 1.0 eq of the halogenated 4-(1H-imidazol-2-yl)-3-methylpyridine precursor in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add 1.5 eq of the desired secondary amine (e.g., N-methylpiperazine) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base.

  • Reaction: Heat the mixture to 90°C under an inert argon atmosphere for 12 hours.

  • Self-Validation Step 1 (In-Process Control): Monitor the reaction via LC-MS. Do not proceed to workup until the ratio of product to starting material exceeds 95:5. The presence of the 3-methyl group can slow the reaction sterically; if incomplete at 12 hours, spike with an additional 0.5 eq of amine.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

  • Self-Validation Step 2 (Structural Confirmation): Confirm the position of substitution using 2D NOESY NMR. Ensure the NOE cross-peaks between the newly introduced amine and the 3-methyl group are present, validating that the substitution occurred at the correct regiochemical position.

Protocol 2: Orthogonal Kinase Inhibition Assay (TR-FRET & DSF)

Objective: To evaluate the binding affinity of the elaborated scaffold against a target kinase (e.g., BRAF).

Causality & Rationale: Traditional fluorescence intensity assays are highly prone to false positives because highly conjugated biaryl systems (like pyridyl-imidazoles) often auto-fluoresce. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement. This allows the short-lived background auto-fluorescence of the compound to decay, isolating the specific, long-lived signal of the lanthanide fluorophore.

  • Assay Setup: In a 384-well low-volume plate, dispense the target kinase (e.g., 1 nM final concentration), the fluorescently labeled tracer, and the europium-labeled anti-tag antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Addition: Add the elaborated 4-(1H-imidazol-2-yl)-3-methylpyridine derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Self-Validation Step 1 (Assay Quality): Include 16 wells of a positive control (e.g., Staurosporine, 10 µM) and 16 wells of a negative control (DMSO vehicle). Calculate the Z'-factor. The assay is only valid if Z' > 0.6.

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate on a microplate reader using a 340 nm excitation and measuring emission at 615 nm and 665 nm after a 100 µs delay.

  • Self-Validation Step 2 (Orthogonal Validation via DSF): Biochemical assays can yield false positives due to compound aggregation (promiscuous inhibition). To validate true binding, subject all hits with an IC50 < 1 µM to Differential Scanning Fluorimetry (DSF). Measure the shift in the melting temperature (ΔTm) of the kinase domain upon ligand binding. A positive ΔTm (> 2°C) confirms a 1:1 stoichiometric thermodynamic stabilization, ruling out non-specific aggregation.

FBDD_Workflow A Fragment Screening (Biophysical) B Hit: 4-(1H-imidazol-2-yl) -3-methylpyridine A->B C Structure-Guided Elaboration (SNAr) B->C D Lead Optimization (TR-FRET & DSF) C->D E Preclinical Candidate D->E

Fragment-Based Drug Discovery workflow utilizing the 4-(1H-imidazol-2-yl)-3-methylpyridine scaffold.

References

  • Jeon, et al. "Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity." Molecules (MDPI), 2023.1 [1]

  • Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry (ACS), 2012.2 [2]

  • Wang, C., et al. "Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents." European Journal of Medicinal Chemistry (PubMed), 2015. 3 [3]

  • Engler, T. A., et al. "Synthesis, Binding Mode, and Antihyperglycemic Activity of Potent and Selective (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine Inhibitors of Glycogen Synthase Kinase 3." Journal of Medicinal Chemistry (PubMed/ACS), 2017. 4 [4]

Sources

Method

Application Note: Step-by-Step Purification of 4-(1H-imidazol-2-yl)-3-methylpyridine via Base-Deactivated Column Chromatography

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-(1H-imidazol-2-yl)-3-methylpyridine (CAS: 1557064-54-6)[1] Technique: Normal-Phase Silica Gel Flash Chromatography I...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-(1H-imidazol-2-yl)-3-methylpyridine (CAS: 1557064-54-6)[1] Technique: Normal-Phase Silica Gel Flash Chromatography

Introduction & The Chromatographic Challenge

4-(1H-imidazol-2-yl)-3-methylpyridine is a highly polar, bis-basic N-heterocycle featuring both a pyridine ring and an imidazole moiety. In medicinal chemistry, isolating such electron-rich, basic compounds via standard normal-phase silica gel chromatography presents a significant thermodynamic challenge.

The stationary phase (silica gel) is densely populated with free, acidic silanol groups (Si-OH) possessing a pKa range of 5.5 to 9.0[2]. When a basic compound migrates through the column, it engages in strong, multi-point Brønsted acid-base interactions and hydrogen bonding with these silanols[3]. For a compound with multiple nitrogen hydrogen-bond acceptors and donors like our target, this results in irreversible binding, severe band broadening (tailing), and drastically reduced mass recovery[4].

To engineer a self-validating and efficient purification system, we must chemically mask the stationary phase. This is achieved by introducing a volatile competing amine—typically Triethylamine (TEA) —into the mobile phase[5].

Mechanism Silanol Acidic Silanol (Si-OH) Stationary Phase Target Basic N-Heterocycle (Target Compound) Silanol->Target Unmodified Mobile Phase Silanol->Target Deactivated Silica Tailing Irreversible Binding & Severe Tailing Target->Tailing Elution Optimal Separation & High Recovery Target->Elution TEA Triethylamine (TEA) Mobile Phase Modifier TEA->Silanol Base Deactivation

Figure 1: Mechanism of silanol deactivation by Triethylamine (TEA) to prevent compound tailing.

Quantitative Solvent System Selection

Before committing to preparative column chromatography, the mobile phase must be optimized via Thin Layer Chromatography (TLC)[6]. For polar heterocycles, a Dichloromethane (DCM) and Methanol (MeOH) gradient is standard. The addition of 1% (v/v) TEA acts as the deactivating agent.

Table 1: TLC Optimization Data for 4-(1H-imidazol-2-yl)-3-methylpyridine

Solvent System (v/v)TEA ModifierTarget Compound Rf​ Spot Morphology & Causality
90:10 DCM:MeOH0% ~0.05Severe Streaking: Unshielded silanols trap the basic nitrogens.
95:5 DCM:MeOH1% 0.15Sharp: Good peak shape, but migration is too slow for efficient elution.
90:10 DCM:MeOH1% 0.25 - 0.30Optimal: Sharp, defined spot. Ideal Rf​ for column scaling.
85:15 DCM:MeOH1% 0.45Sharp: Fast migration, but high risk of co-elution with polar impurities.

Protocol Checkpoint: Always add the TEA to the TLC developing chamber and allow it to equilibrate for 5 minutes before developing the plate to ensure the vapor phase is saturated with the base.

Experimental Workflow & Protocol

The following protocol utilizes a "wet-packing" and "dry-loading" strategy. Because 4-(1H-imidazol-2-yl)-3-methylpyridine exhibits poor solubility in pure DCM, dry-loading prevents the sample from precipitating at the column head, which would otherwise destroy the separation bands[7].

Workflow TLC 1. TLC Optimization DCM/MeOH/TEA screening Prep 2. Mobile Phase Prep e.g., 90:10:1 DCM:MeOH:TEA TLC->Prep Pack 3. Column Packing Wet-pack with 1% TEA solvent Prep->Pack Load 4. Sample Loading Dry-loading with deactivated silica Pack->Load Elute 5. Elution & Collection Monitor via UV (254 nm) Load->Elute Analyze 6. Fraction Analysis TLC & Concentration Elute->Analyze

Figure 2: Step-by-step workflow for the purification of basic N-heterocycles via column chromatography.

Step 3.1: Mobile Phase Preparation

Prepare the optimized solvent system (e.g., 90:10 DCM:MeOH with 1% TEA) in a single large batch.

  • Causality: Mixing DCM and MeOH is an exothermic process. Mixing them directly on the column can generate gas bubbles that crack the silica bed, ruining the separation[8].

Step 3.2: Column Packing (Pre-Equilibration)
  • Insert a glass wool plug and a 1 cm layer of washed sea sand into the glass column.

  • Prepare a slurry of silica gel (230-400 mesh) using the TEA-containing mobile phase. Use approximately 30–50 grams of silica per 1 gram of crude product[8].

  • Pour the slurry into the column in a continuous motion. Open the stopcock and tap the column gently with a rubber mallet to release trapped air.

  • Critical Step: Flush the packed bed with at least 2 column volumes of the TEA-containing mobile phase.

    • Causality: This pre-equilibrates the column, allowing the TEA to fully neutralize the acidic silanols before the target compound is introduced[5].

Step 3.3: Dry Loading the Sample
  • Dissolve the crude 4-(1H-imidazol-2-yl)-3-methylpyridine in a minimum volume of Methanol.

  • Add dry silica gel to the flask (approx. 3 to 5 times the mass of the crude product).

  • Evaporate the solvent slowly on a rotary evaporator until a dry, free-flowing powder is achieved[7].

  • Carefully pour this powder onto the flat surface of the packed column bed. Top with a 1 cm layer of sea sand to protect the sample band from solvent disturbances.

Step 3.4: Elution and Fraction Collection
  • Carefully add the mobile phase down the inner walls of the column.

  • Apply gentle positive pressure (nitrogen or argon) to maintain a steady flow rate (approx. 2 inches per minute). Do not let the column run dry.

  • Collect fractions in test tubes.

    • Self-Validating Check: Both the pyridine and imidazole rings are highly UV-active. You can track the product band moving down the column by shining a handheld UV lamp (254 nm) directly against the glass column and the collection tubes.

Step 3.5: Concentration and TEA Removal

Combine the pure fractions identified via TLC and evaporate the solvent under reduced pressure.

  • Causality: TEA has a boiling point of 89°C and often leaves a residual amine odor or NMR signals (triplet at ~1.0 ppm, quartet at ~2.5 ppm). To completely remove residual TEA, co-evaporate the final product with toluene (2-3 times) or place the flask under high vacuum (Schlenk line or lyophilizer) for 12–24 hours.

Alternative Chromatographic Strategies

If TEA deactivation is insufficient, or if trace TEA interferes with downstream biological assays, consider the following alternative stationary phases[5]:

  • Amine-Functionalized Silica (e.g., KP-NH): Silica chemically bonded with aminopropyl groups. It provides a permanently basic surface, eliminating the need for liquid TEA in the mobile phase.

  • Basic Alumina ( Al2​O3​ ): Features a naturally basic surface pH. While highly effective for amines, it generally offers lower resolving power than silica and requires a different solvent optimization matrix.

  • Reversed-Phase (C18) Chromatography: Utilizing a C18 column with a Water/Acetonitrile gradient containing 0.1% Ammonium Hydroxide ( NH4​OH ) as a basic modifier to keep the amines deprotonated and lipophilic.

References

  • MDPI - Molecules. Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography. Retrieved from[Link][3]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from[Link][6]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from[Link][5]

  • ReachDevices. How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from[Link][7]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Retrieved from[Link][8]

Sources

Application

Application Note: Preparation and Handling of 4-(1H-imidazol-2-yl)-3-methylpyridine Stock Solutions for In Vitro Assays

Abstract The transition of small molecule heterocyclic compounds from dry powder to assay-ready aqueous solutions is a critical inflection point in early-stage drug discovery. 4-(1H-imidazol-2-yl)-3-methylpyridine (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The transition of small molecule heterocyclic compounds from dry powder to assay-ready aqueous solutions is a critical inflection point in early-stage drug discovery. 4-(1H-imidazol-2-yl)-3-methylpyridine (CAS: 1557064-54-6) is a low-molecular-weight building block and pharmacophore fragment characterized by its amphoteric nitrogenous rings[1]. Like many small molecules, it exhibits variable aqueous solubility depending on pH and buffer composition. To ensure reproducible target engagement and prevent artifactual data caused by compound precipitation, stock solutions must be meticulously prepared in anhydrous dimethyl sulfoxide (DMSO)[2]. This application note provides a self-validating, step-by-step protocol for the reconstitution, quality control, and aqueous dilution of 4-(1H-imidazol-2-yl)-3-methylpyridine for in vitro assays.

Physicochemical Profiling & Experimental Rationale

As a Senior Application Scientist, it is imperative to understand why specific handling procedures are mandated, rather than merely following a recipe. The experimental choices in this protocol are grounded in the physicochemical realities of small molecule behavior in solution.

  • Solvent Selection (The Role of Anhydrous DMSO): DMSO is the universal solvent for in vitro screening due to its broad solubility profile and low chemical reactivity[2]. However, DMSO is highly hygroscopic. Absorbed atmospheric moisture drastically reduces the thermodynamic solubility of hydrophobic or heterocyclic small molecules, leading to micro-precipitation. Therefore, only anhydrous DMSO (≥99.9% purity) stored under inert gas should be used.

  • Stock Concentration Strategy: A standard master stock concentration of 10 mM is highly recommended[3]. While higher concentrations (e.g., 50 mM) can sometimes be achieved[4], 10 mM ensures complete dissolution of 4-(1H-imidazol-2-yl)-3-methylpyridine without pushing the limits of thermodynamic solubility, thereby preventing the compound from crashing out during freeze-thaw cycles.

  • Aqueous Transition Dynamics (Kinetic vs. Thermodynamic Solubility): When dosing cells, the compound is forced from a highly soluble state (100% DMSO) into a highly aqueous state (cell culture media). If the intermediate dilutions are made in aqueous buffers rather than DMSO, the compound may precipitate before reaching the cells[5]. Serial dilutions must be performed in 100% DMSO, with only the final step introducing the compound to the aqueous assay buffer.

Quantitative Reconstitution Data

To facilitate rapid and error-free preparation, the quantitative parameters for 4-(1H-imidazol-2-yl)-3-methylpyridine are summarized below.

Table 1: Physicochemical Properties
ParameterValue
Chemical Name 4-(1H-imidazol-2-yl)-3-methylpyridine
CAS Number 1557064-54-6
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Primary Solvent Anhydrous DMSO (≥99.9%)
Table 2: Reconstitution Matrix (Mass to Volume)

Formula used: Volume (µL) =[Mass (mg) / 159.19 (mg/mmol)] / Concentration (mmol/L) × 10⁶

Mass of Compound (mg)Vol. of DMSO for 10 mM Stock (µL)Vol. of DMSO for 50 mM Stock (µL)
1.0 mg628.2 µL125.6 µL
5.0 mg3140.9 µL628.2 µL
10.0 mg6281.8 µL1256.4 µL
Table 3: Maximum Allowable DMSO Concentrations by Assay Type

Exceeding these solvent limits can induce structural shifts in target proteins or trigger cellular apoptosis, confounding assay results[2][4].

Assay TypeMax Recommended Final DMSOConsequence of Exceedance
Biochemical / Enzymatic 1.0% - 5.0%Enzyme denaturation, artifactual structural shifts
Cell-Based (Adherent) 0.1% - 0.5%Cytotoxicity, altered morphology, transcriptomic noise
Cell-Based (Suspension) ≤ 0.1%High sensitivity to solvent-induced apoptosis

Self-Validating Preparation Protocol

This step-by-step methodology incorporates built-in Quality Control (QC) checkpoints to ensure a self-validating workflow.

Phase 1: Equilibration and Weighing
  • Temperature Equilibration: Remove the lyophilized vial of 4-(1H-imidazol-2-yl)-3-methylpyridine from cold storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, degrading the anhydrous environment and compromising future solubility.

  • Weighing: Using an analytical microbalance, weigh the desired mass (e.g., 5.0 mg) into a sterile, static-free amber glass vial or a low-bind microcentrifuge tube.

Phase 2: Dissolution and Agitation
  • Solvent Addition: Based on Table 2, pipette the exact volume of anhydrous DMSO (e.g., 3140.9 µL for a 10 mM stock from 5.0 mg) directly onto the powder.

  • Agitation: Vortex the solution for 30–60 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 2–5 minutes.

    • Causality: Sonication provides the acoustic cavitation necessary to break the crystal lattice of the small molecule, ensuring it reaches its maximum thermodynamic solubility.

Phase 3: Quality Control and Storage
  • Visual QC Check: Hold the vial against a light source. The solution must be completely transparent with no visible micro-crystals or "schlieren" lines (refractive index distortions indicating incomplete mixing).

  • (Optional but Recommended) Analytical QC: For rigorous screening, withdraw a 5 µL aliquot and verify purity via LC-MS or NMR. A purity threshold of >90% must be met to validate downstream bioassay results[3].

  • Aliquoting: Dispense the master stock into 50 µL or 100 µL aliquots using tightly sealed, low-bind tubes.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles. Each freeze-thaw cycle introduces micro-bubbles of moist air, which degrade the DMSO and cause the compound to precipitate over time.

  • Storage: Store all aliquots at -20°C (short-term, <3 months) or -80°C (long-term, >3 months)[4].

Assay Dosing & Dilution Logic

To maintain the compound's kinetic solubility when transitioning to aqueous media[5]:

  • Intermediate Dilutions: Perform all serial dilutions (e.g., 10 mM → 1 mM → 100 µM) in 100% DMSO .

  • Aqueous Spiking: For the final dosing step, transfer the DMSO intermediate directly into the pre-warmed aqueous assay buffer or cell culture media at a dilution factor of at least 1:1000 (yielding a final DMSO concentration of ≤0.1%).

  • Immediate Mixing: Gently rock or pipette the media immediately upon addition to ensure rapid dispersion before localized precipitation can occur.

Process Visualizations

Workflow A 1. Equilibration (Lyophilized Powder) B 2. Dissolution (Anhydrous DMSO) A->B C 3. QC Check (Visual & LC-MS) B->C D 4. Aliquoting (50-100 µL/tube) C->D E 5. Storage (-20°C to -80°C) D->E

Caption: Workflow for the preparation, quality control, and storage of 4-(1H-imidazol-2-yl)-3-methylpyridine stock solutions.

DosingLogic S1 Master Stock (10 mM in 100% DMSO) S2 Intermediate Serial Dilutions (100% DMSO) S1->S2 Maintains Thermodynamic Solubility S3 Aqueous Assay Buffer (1:1000 Dilution) S2->S3 Rapid Dispersion (Kinetic Solubility) S4 In Vitro Cell Assay (Final DMSO ≤ 0.1%) S3->S4 Prevents Solvent Cytotoxicity

Caption: Dilution logic for transitioning from 100% DMSO stock to aqueous in vitro assay conditions.

Sources

Method

Application Notes &amp; Protocols for Cross-Coupling Reactions Using 4-(1H-imidazol-2-yl)-3-methylpyridine

Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Imidazolyl-Pyridine Scaffold The 4-(1H-imidazol-2-yl)-3-methylpyridine framework represents a confluence of two of the most signi...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Imidazolyl-Pyridine Scaffold

The 4-(1H-imidazol-2-yl)-3-methylpyridine framework represents a confluence of two of the most significant nitrogen-containing heterocycles in medicinal chemistry and materials science. The pyridine ring offers a key hydrogen bond acceptor and a vector for molecular recognition, while the imidazole moiety provides a versatile hydrogen bond donor/acceptor and a potent metal-coordinating site. The combination of these two rings into a single, rigid scaffold creates a unique chemical entity with significant potential in drug discovery as kinase inhibitors, metalloproteinase modulators, and as ligands in coordination chemistry.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2] Applying these reactions to the 4-(1H-imidazol-2-yl)-3-methylpyridine core allows for the rapid generation of diverse molecular libraries, enabling extensive structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the theoretical considerations and practical protocols for successfully employing this scaffold in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

The N-Heterocycle Challenge: Understanding Substrate-Catalyst Interactions

A primary challenge in the cross-coupling of nitrogen-containing heterocycles is the inherent Lewis basicity of the nitrogen atoms. Both the pyridine and imidazole rings can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is particularly pronounced with 2-substituted pyridines, a phenomenon often referred to as the "2-pyridyl problem".[3][4] This coordination can sequester the active catalytic species, hindering its entry into the catalytic cycle and leading to sluggish or failed reactions.

Successful coupling of these substrates, therefore, hinges on carefully selecting reaction conditions that mitigate these unproductive interactions. Key strategies include:

  • Use of Electron-Rich, Bulky Ligands: Ligands such as bulky biarylphosphines (e.g., SPhos, XPhos, BrettPhos) or N-Heterocyclic Carbenes (NHCs) form stable, highly active complexes with palladium.[5][6] Their steric bulk can disfavor the binding of the heterocyclic substrate to the metal center, while their strong electron-donating ability promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

  • Choice of Palladium Precatalyst: Modern palladium precatalysts are designed for stability and efficient in-situ generation of the active Pd(0) species, which is essential for initiating the catalytic cycle.[7][8]

Prerequisite: Substrate Activation via Halogenation

The parent molecule, 4-(1H-imidazol-2-yl)-3-methylpyridine, lacks a suitable leaving group for traditional cross-coupling reactions. Therefore, the first critical step is the regioselective installation of a halide (typically bromide or iodide) onto either the pyridine or imidazole ring. Iodides are generally more reactive than bromides in oxidative addition but may be more challenging to install selectively.[2]

Representative Protocol for Bromination:
  • To a solution of 4-(1H-imidazol-2-yl)-3-methylpyridine (1.0 equiv.) in a suitable solvent (e.g., DMF or CH3CN), add N-Bromosuccinimide (1.05 equiv.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by LC-MS or TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer(s).

Note: This is a general starting point and may require significant optimization to achieve desired regioselectivity and yield.

G cluster_0 General Experimental Workflow Start 4-(1H-imidazol-2-yl)-3-methylpyridine Halogenation Substrate Activation (e.g., Bromination with NBS) Start->Halogenation Halo_Intermediate Bromo-4-(1H-imidazol-2-yl)-3-methylpyridine (Activated Substrate) Halogenation->Halo_Intermediate Coupling Palladium-Catalyzed Cross-Coupling Reaction Halo_Intermediate->Coupling Product Functionalized Product Coupling->Product Purification Work-up & Purification Product->Purification

Caption: General workflow from starting material to functionalized product.

Application Protocols for Cross-Coupling Reactions

The following protocols are robust starting points based on successful couplings of structurally similar halo-imidazoles and halo-pyridines.[10][11][12] All reactions must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents. [8]

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for coupling the halogenated substrate with a variety of aryl, heteroaryl, or vinyl boronic acids or their esters.[10][13]

ComponentRecommendationRationale
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ is used with a supporting ligand.
Ligand SPhos or XPhos (4-8 mol%)Bulky, electron-rich phosphines overcome catalyst inhibition by the N-heterocycle.[5]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Activates the boronic acid for transmetalation.[13]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Biphasic systems are common and effective for Suzuki couplings.[2]
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.
  • To a flame-dried reaction vial, add the bromo-imidazolyl-pyridine (1.0 equiv.), the boronic acid partner (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and/or the catalyst/ligand mixture (e.g., Pd₂(dba)₃/SPhos).

  • Seal the vial with a septum, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add the degassed solvent mixture (e.g., Dioxane/H₂O) via syringe.

  • Place the reaction in a pre-heated oil bath at the desired temperature and stir vigorously for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

B. Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the synthesis of aryl-alkynes by reacting the halogenated substrate with a terminal alkyne.[12][14] Both traditional copper co-catalyzed and modern copper-free conditions are viable.

ComponentRecommendationRationale
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A stable and widely used Pd(II) precatalyst.
Co-catalyst CuI (5-10 mol%)Facilitates the formation of the copper(I) acetylide for transmetalation (can be omitted in "copper-free" protocols).[12]
Ligand PPh₃ (4-10 mol%) or an NHC ligandPPh₃ is standard; NHC ligands can offer enhanced stability and activity.[12][15]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-5 equiv.)Acts as both the base and often as the solvent.
Solvent THF or DMF (if not using amine as solvent)Aprotic polar solvents are effective.
Temperature Room Temperature to 80 °CMilder conditions are often possible compared to Suzuki coupling.
  • To a flame-dried Schlenk flask, add the bromo-imidazolyl-pyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Seal the flask, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by silica gel chromatography.

C. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is indispensable for forming C-N bonds, coupling the halogenated substrate with a primary or secondary amine.[1][11] The choice of ligand and a strong, non-nucleophilic base is critical for success.

ComponentRecommendationRationale
Pd Precatalyst tBuBrettPhos Pd G3 (1-3 mol%) or Pd₂(dba)₃G3 precatalysts are highly active. Pd₂(dba)₃ is a common precursor.
Ligand tBuBrettPhos (2-6 mol%) or RuPhosSpecifically designed for challenging aminations of N-heterocycles.[6]
Base LHMDS or NaOtBu (1.5-2.2 equiv.)Strong, non-nucleophilic bases are required to deprotonate the amine.[6]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential.
Temperature 90-110 °CHigh temperatures are typically required for C-N bond formation.
  • In a glovebox, add the bromo-imidazolyl-pyridine (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., LHMDS, 1.5 equiv.), the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 equiv.), and the ligand (if not using a precatalyst) to a reaction vial.

  • Add anhydrous, degassed solvent (e.g., Toluene).

  • Seal the vial tightly and remove it from the glovebox.

  • Place the reaction in a pre-heated oil bath and stir vigorously for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, and carefully quench with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

G cluster_0 General Pd(0)/Pd(II) Catalytic Cycle Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X Complex OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R²-M PdII_R2 R¹-Pd(II)L₂-R² Complex Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + R¹-R²

Caption: The fundamental steps of a cross-coupling reaction.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Below is a guide to addressing common problems.[8]

G Start Problem: Low or No Conversion Check_Inert Is the reaction atmosphere rigorously inert? Start->Check_Inert Check_Reagents Are all reagents pure and solvents anhydrous/degassed? Check_Inert->Check_Reagents Yes Sol1 Solution: Improve inerting technique (purge longer, use glovebox). Check_Inert->Sol1 No Check_Catalyst Is the catalyst/ligand active? (Not oxidized/decomposed) Check_Reagents->Check_Catalyst Yes Sol2 Solution: Purify starting materials, use fresh anhydrous solvents, degas thoroughly. Check_Reagents->Sol2 No Check_Base Is the base strong enough and fully dissolved? Check_Catalyst->Check_Base Yes Sol3 Solution: Use fresh catalyst/ ligand from inert storage. Consider a more stable precatalyst. Check_Catalyst->Sol3 No Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Sol4 Solution: Switch to a stronger base (e.g., Cs₂CO₃, LHMDS). Ensure adequate stirring. Check_Base->Sol4 No Sol5 Solution: Increase reaction temperature in increments. Check_Temp->Sol5 No

Sources

Application

4-(1H-imidazol-2-yl)-3-methylpyridine derivatization techniques for SAR (Structure-Activity Relationship) studies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale In modern Fragment-Based Drug Discovery (...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD), the 4-(1H-imidazol-2-yl)-3-methylpyridine scaffold has emerged as a highly privileged motif. It has demonstrated exceptional utility in targeting viral macrodomains, such as the SARS-CoV-2 Nsp3 Mac1 [1], and serves as a critical S1 pocket binder in advanced 3CL protease inhibitors like the clinical candidate S-892216 [2].

As a Senior Application Scientist, I emphasize that successful Structure-Activity Relationship (SAR) campaigns rely on understanding the causality of the pharmacophore :

  • Dihedral Angle Control: The 3-methyl group sterically clashes with the adjacent imidazole ring. This restricts free rotation around the inter-ring C-C bond, pre-organizing the fragment into a bioactive conformation and significantly reducing the entropic penalty upon target binding.

  • Bifunctional Hydrogen Bonding: The imidazole ring provides a tautomerizable NH/N system that acts as both a hydrogen bond donor and acceptor. Simultaneously, the pyridine nitrogen serves as a strong, directional hydrogen bond acceptor (e.g., interacting with His163 in the 3CLpro S1 pocket)[2].

  • Lipophilic Packing: The 3-methyl group is not merely a conformational lock; it optimally fills small lipophilic sub-pockets, enhancing van der Waals interactions without violating heavy-atom count limits.

Pharmacophore Core 4-(1H-imidazol-2-yl)- 3-methylpyridine Imid_NH Imidazole N-H (H-Bond Donor) Core->Imid_NH Imid_N Imidazole N (H-Bond Acceptor) Core->Imid_N Pyr_N Pyridine N (H-Bond Acceptor) Core->Pyr_N Methyl 3-Methyl Group (Steric Lock & Lipophilic) Core->Methyl Target_Mac1 Viral Macrodomain (e.g., Asp156) Imid_NH->Target_Mac1 Binds Target_3CL Protease S1 Pocket (e.g., His163) Pyr_N->Target_3CL Binds Methyl->Target_3CL Fills Pocket

Figure 1: Pharmacophore logic and binding interactions of the 4-(1H-imidazol-2-yl)-3-methylpyridine core.

Core Derivatization Strategies

To systematically explore the SAR of this scaffold, derivatization must be executed with high regioselectivity.

  • Strategy A: Imidazole N1-Functionalization (Alkylation/Arylation): Modulates the pKa of the imidazole system, altering its hydrogen-bonding strength. It also provides a vector to reach adjacent solvent-exposed regions or lipophilic pockets.

  • Strategy B: Pyridine C5/C6 Cross-Coupling: Utilizing Suzuki-Miyaura or Buchwald-Hartwig couplings at the pyridine ring expands the fragment into the S2 or S3 pockets of proteases or the adenosine-binding site of macrodomains.

  • Strategy C: Imidazole C4/C5 Substitution: Halogenation or methylation at these positions tunes the electronic density of the imidazole ring, directly impacting the strength of the H-bond donor.

SAR_Workflow Step1 Fragment Hit Identification Step2 Scaffold Derivatization (N-Alkylation / C-H Activation) Step1->Step2 Rational Design Step3 Biophysical QC (DSF / ITC Validation) Step2->Step3 Synthesized Library Step4 Structural Biology (X-ray Co-crystallization) Step3->Step4 Validated Binders Step5 Lead Optimization & In Vitro Assays Step4->Step5 3D Binding Mode Step5->Step2 Iterative SAR

Figure 2: Iterative SAR derivatization workflow and biophysical screening cascade.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems . Do not skip the integrated Quality Control (QC) steps, as they are critical for ensuring data integrity before advancing compounds down the screening cascade.

Protocol 1: Regioselective N-Alkylation of the Imidazole Core

Objective: Introduce lipophilic vectors at the imidazole N1 position to probe adjacent hydrophobic sub-pockets. Causality: Standard alkylation often yields an inseparable mixture of N1 and N3 isomers due to imidazole tautomerization. By utilizing a bulky base (Cs₂CO₃) in a polar aprotic solvent (DMF) at controlled temperatures, we thermodynamically favor the less sterically hindered N-alkylated product, avoiding clashing with the 3-methylpyridine moiety.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial under N₂, dissolve 4-(1H-imidazol-2-yl)-3-methylpyridine (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL).

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq). Note: Cs₂CO₃ provides optimal solubility and basicity in DMF without causing degradation of sensitive electrophiles.

  • Electrophile Addition: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) at 0°C to prevent runaway exothermic side reactions.

  • Reaction: Warm the vessel to room temperature and stir for 4 hours.

  • Self-Validation/QC Step: Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Criteria: Must show >95% conversion of the starting material mass (m/z 160.08 [M+H]⁺). If unreacted starting material remains, add 0.2 eq of alkyl halide and stir for 1 additional hour.

  • Workup: Quench with H₂O (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with a 5% LiCl aqueous solution (3 x 10 mL). Causality: LiCl washing is mandatory to fully partition residual DMF into the aqueous phase.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol 2: High-Throughput Differential Scanning Fluorimetry (DSF)

Objective: Quantify the thermodynamic stabilization (ΔTm) of the target protein upon binding of the synthesized derivatives. Causality: DSF measures the shift in melting temperature of a protein as it unfolds and exposes hydrophobic residues to a fluorescent dye. It is a robust, label-free method to validate low-affinity fragment binding before resource-intensive X-ray crystallography [1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT). Causality: DTT prevents oxidative cross-linking of surface cysteines during heating, ensuring a uniform baseline melting curve.

  • Dye Addition: Dilute SYPRO Orange dye (Invitrogen) to a 5X working concentration in the assay buffer.

  • Assembly: In a 384-well PCR plate, mix 2 µM target protein, 5X SYPRO Orange, and 100 µM of the test compound (ensuring a 1% final DMSO concentration).

  • Self-Validation/QC Controls:

    • Negative Control: Protein + Dye + 1% DMSO (Establishes baseline Tm).

    • Positive Control: Protein + Dye + 100 µM known binder (e.g., ADP-ribose for Mac1).

    • Validation Criteria: The assay run is only valid if the positive control exhibits a ΔTm ≥ 2.5°C and the negative control standard deviation is < 0.2°C across replicates. Discard data if the first derivative of the melt curve lacks a distinct, single inflection peak.

  • Thermal Melt: Ramp the temperature from 20°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine. Monitor fluorescence (Ex: 490 nm, Em: 575 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to identify the inflection point (Tm). Calculate ΔTm = Tm(compound) - Tm(DMSO).

Quantitative SAR Data Presentation

The following table summarizes representative biophysical and enzymatic data tracking the optimization of the 4-(1H-imidazol-2-yl)-3-methylpyridine scaffold. Notice how N1-arylation and C5-functionalization synergistically improve binding thermodynamics.

Compound IDR1 (Imidazole N1)R2 (Pyridine C5)ΔTm (°C) [DSF]Kd (µM) [ITC]IC₅₀ (µM) [Enzymatic]
Core-01 -H-H+0.8145.0> 200
Deriv-02 -CH₃-H+1.285.5150.2
Deriv-03 -Benzyl-H+3.512.425.4
Deriv-04 -Benzyl-Phenyl+5.11.84.1
Deriv-05 -CH₂CN-3,4,5-Trifluorophenyl+8.40.050.002

Note: Deriv-05 mimics the highly optimized vectors seen in advanced 3CLpro inhibitors, where the cyanomethyl group acts as a reversible covalent warhead and the trifluorophenyl group optimally fills the S2 pocket [2].

References

  • Schuller, M., et al. "Fragment binding to the Nsp3 macrodomain of SARS-CoV-2 identified through crystallographic screening and computational docking." Science Advances, 2021, 7(16), eabf8711. URL: [Link]

  • Unoh, Y., et al. "Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19." Journal of Medicinal Chemistry, 2025, 68(20), 21099-21119. URL: [Link]

Sources

Method

Advanced LC-MS/MS Method Development for the Quantification of 4-(1H-imidazol-2-yl)-3-methylpyridine

An in-depth application note and protocol for the LC-MS/MS method development of 4-(1H-imidazol-2-yl)-3-methylpyridine, designed for analytical chemists and pharmacokinetic researchers. Introduction & Physicochemical Pro...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth application note and protocol for the LC-MS/MS method development of 4-(1H-imidazol-2-yl)-3-methylpyridine, designed for analytical chemists and pharmacokinetic researchers.

Introduction & Physicochemical Profiling

The compound 4-(1H-imidazol-2-yl)-3-methylpyridine (CAS: 1557064-54-6) is a highly polar, basic nitrogen-containing heterocycle (NCH)[1][2]. Compounds featuring dual basic moieties—an imidazole ring and a pyridine ring—present unique challenges in chromatographic retention and mass spectrometric detection.

In standard Reversed-Phase Liquid Chromatography (RPLC), highly polar NCHs exhibit minimal retention on standard C18 stationary phases, often eluting in the void volume[3]. This rapid elution forces the analyte into the "primary ion suppression region," where poorly retained endogenous matrix components compete for charge in the Electrospray Ionization (ESI) source, drastically reducing sensitivity and reproducibility.

To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Liquid Chromatography (MMLC) must be employed[3][4]. These modes leverage orthogonal retention mechanisms—hydrogen bonding, dipole-dipole interactions, and electrostatic interactions—to retain polar basic compounds, eluting them in highly organic mobile phases that enhance ESI desolvation efficiency.

Methodological Rationale & Column Selection

The selection of the stationary phase is the most critical step in this workflow. The table below summarizes the causality behind evaluating different column chemistries for 4-(1H-imidazol-2-yl)-3-methylpyridine.

Table 1: Chromatographic Strategy Comparison
Chromatography ModeStationary Phase ExampleRetention Mechanism for Basic NCHsSuitability & Causality
Standard RPLC Endcapped C18Hydrophobic partitioningPoor: Analyte is too hydrophilic; elutes in void volume causing severe ion suppression[3].
HILIC Bare Silica / AmidePartitioning into water layer, cation exchange with silanolsExcellent: Retains protonated nitrogens well; high organic mobile phase improves ESI spray stability[4].
Mixed-Mode (MMLC) Primesep 200Reversed-phase + Cation-exchangeExcellent: Dual interaction allows fine-tuning of retention via buffer ionic strength and pH[3].

Because most small-molecule pharmaceutical analyses prioritize high-throughput and maximum MS sensitivity, HILIC is selected as the primary methodology for this protocol[5].

LCMS_Workflow Start Compound Profiling 4-(1H-imidazol-2-yl)-3-methylpyridine Tuning MS/MS Tuning (ESI+) Precursor: m/z 160.1 Start->Tuning Column Column Selection (HILIC / Mixed-Mode) Tuning->Column MobilePhase Mobile Phase Optimization (Buffer pH & Ionic Strength) Column->MobilePhase Validation Method Validation (Matrix Effects, LOQ, Linearity) MobilePhase->Validation

Caption: Logical workflow for LC-MS/MS method development of polar basic heterocycles.

Experimental Protocols

MS/MS Optimization (Self-Validating Tuning Protocol)

Because 4-(1H-imidazol-2-yl)-3-methylpyridine possesses two basic nitrogens, it is readily protonated in acidic conditions, making Positive Electrospray Ionization (ESI+) the mandatory detection mode[5].

Step-by-Step Tuning:

  • Preparation: Prepare a 100 ng/mL tuning solution of 4-(1H-imidazol-2-yl)-3-methylpyridine in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Infusion: Infuse the standard directly into the MS source at 10 µL/min using a syringe pump, combined with a 0.2 mL/min flow of mobile phase via a T-junction.

  • Precursor Optimization: Perform a Q1 full scan (m/z 50–300). Identify the [M+H]+ precursor ion at m/z 160.1 . Adjust the capillary voltage (typically 3.0–4.0 kV) and declustering potential to maximize the precursor signal.

  • Product Ion Optimization: Isolate m/z 160.1 in Q1 and perform a product ion scan in Q3 while ramping the Collision Energy (CE) from 10 to 50 eV.

  • MRM Selection: Select the two most abundant and stable fragments.

    • Quantifier Transition: Typically the most intense fragment (e.g., loss of methyl or cleavage of the imidazole ring).

    • Qualifier Transition: The second most intense fragment for structural confirmation.

HILIC Chromatographic Method

To ensure a self-validating system, the mobile phase must maintain a strict pH and ionic strength. In HILIC, a minimum of 2-5% water is required to maintain the stagnant water layer on the stationary phase, which is essential for analyte partitioning[4].

LC Parameters:

  • Column: Phenomenex Luna HILIC or Waters Acquity UPLC BEH Amide (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: The buffer controls the ionization state of the silanol groups and the analyte, preventing peak tailing).

  • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Gradient Program:

  • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the polar analyte at the column head).

  • 1.0 - 4.0 min: Linear gradient to 60% B (Elution phase).

  • 4.0 - 5.0 min: Hold at 60% B (Column wash).

  • 5.0 - 5.1 min: Return to 95% B.

  • 5.1 - 8.0 min: Re-equilibration at 95% B. (Critical: HILIC columns require longer re-equilibration times than RPLC to rebuild the hydration layer).

HILIC_Mechanism Analyte Analyte: Basic NCH (Protonated at pH < 7) WaterLayer Water-Enriched Layer (Partitioning) Analyte->WaterLayer Hydrophilic Silanol Deprotonated Silanols (Cation Exchange) Analyte->Silanol Electrostatic Hbond Polar Stationary Phase (Hydrogen Bonding) Analyte->Hbond Donor/Acceptor Retention Enhanced Retention & Peak Symmetry WaterLayer->Retention Silanol->Retention Hbond->Retention

Caption: Multi-modal retention mechanism of basic nitrogenous heterocycles in HILIC.

Biological Sample Preparation (Protein Precipitation)

For pharmacokinetic analysis in plasma, protein precipitation (PPT) is preferred over Solid-Phase Extraction (SPE) for HILIC methods. Causality: PPT using acetonitrile naturally yields a high-organic extract, which is directly compatible with initial HILIC mobile phase conditions (95% B), avoiding the need for evaporation and reconstitution[6].

Protocol:

  • Aliquot 50 µL of plasma (spiked with analyte or blank) into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution.

  • Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Direct Injection: Inject 2 µL directly into the LC-MS/MS system.

Method Validation & System Suitability

To ensure the trustworthiness of the assay, the following parameters must be validated according to ICH/FDA bioanalytical guidelines:

  • Matrix Effect (ME): Calculate ME by comparing the peak area of the analyte spiked into post-extracted blank matrix versus the peak area of a neat standard. An ME between 85% and 115% indicates negligible ion suppression, validating the HILIC separation strategy.

  • Recovery: Compare pre-extraction spiked samples against post-extraction spiked samples.

  • Sensitivity: Establish the Limit of Detection (LOD) at S/N ≥ 3 and the Lower Limit of Quantification (LLOQ) at S/N ≥ 10.

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Analytical and Bioanalytical Chemistry, Springer. URL:[Link][3]

  • Current developments in LC-MS for pharmaceutical analysis SciSpace. URL: [Link][5]

  • Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Agilent Technologies Application Note. URL:[Link][4]

  • Increasing LC-MS/MS Sensitivity with Luna HILIC Phenomenex Inc. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-(1H-imidazol-2-yl)-3-methylpyridine synthesis

For Researchers, Scientists, and Drug Development Professionals This guide is designed to provide in-depth technical assistance for the synthesis of 4-(1H-imidazol-2-yl)-3-methylpyridine. As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide is designed to provide in-depth technical assistance for the synthesis of 4-(1H-imidazol-2-yl)-3-methylpyridine. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis and optimize your reaction yields. This document is structured as a dynamic resource, addressing common issues through a detailed troubleshooting guide and a comprehensive FAQ section.

Assumed Synthetic Protocol: Modified Debus-Radziszewski Reaction

Due to the limited specific literature for the synthesis of 4-(1H-imidazol-2-yl)-3-methylpyridine, this guide is based on a logical and widely applicable synthetic route: the Debus-Radziszewski reaction. This multi-component reaction is a cornerstone of imidazole synthesis and can be adapted for this specific target molecule.[1]

The proposed reaction involves the condensation of three key components:

  • A dicarbonyl compound: Glyoxal

  • An aldehyde: 3-methyl-4-pyridinecarboxaldehyde

  • An ammonia source: Ammonium acetate

The general reaction scheme is as follows:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Glyoxal Glyoxal Reaction Reaction Glyoxal->Reaction + 3-methyl-4-pyridinecarboxaldehyde 3-methyl-4-pyridinecarboxaldehyde 3-methyl-4-pyridinecarboxaldehyde->Reaction + Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction + Solvent (e.g., Acetic Acid, Ethanol) Solvent (e.g., Acetic Acid, Ethanol) Solvent (e.g., Acetic Acid, Ethanol)->Reaction Heat (Reflux or Microwave) Heat (Reflux or Microwave) Heat (Reflux or Microwave)->Reaction 4-(1H-imidazol-2-yl)-3-methylpyridine 4-(1H-imidazol-2-yl)-3-methylpyridine Reaction->4-(1H-imidazol-2-yl)-3-methylpyridine Condensation

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Problem 1: Low or No Product Yield

This is one of the most common challenges in multi-component reactions. The causes can range from suboptimal reaction conditions to reagent quality.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Suboptimal Reaction Temperature The condensation reaction requires sufficient energy to overcome the activation barrier. Inadequate heating can lead to a sluggish or incomplete reaction.Conventional Heating: Ensure the reaction mixture is maintained at a consistent reflux temperature. Use a high-boiling solvent like glacial acetic acid if necessary. Microwave Irradiation: This can significantly reduce reaction times and improve yields by promoting efficient and uniform heating. Experiment with different power levels and reaction times.
Incorrect Stoichiometry The molar ratios of the reactants are crucial. An excess of one reactant may not necessarily drive the reaction forward and can lead to side product formation.Start with a 1:1:2 molar ratio of 3-methyl-4-pyridinecarboxaldehyde:glyoxal:ammonium acetate. Systematically vary the ratios to find the optimal conditions for your specific setup.
Poor Quality Reagents Impurities in the starting materials, especially the aldehyde, can inhibit the reaction or lead to undesirable side reactions. Aldehydes are prone to oxidation to carboxylic acids.Use freshly distilled or purified 3-methyl-4-pyridinecarboxaldehyde. Ensure glyoxal is from a reliable source and stored correctly. Use high-purity ammonium acetate.
Ineffective Solvent The solvent plays a critical role in solubilizing the reactants and facilitating the reaction.Glacial acetic acid is often a good choice as it can also act as a catalyst. Ethanol is another common solvent. Consider a solvent screen to identify the optimal medium for your reaction.
Presence of Water While some water is produced during the reaction, excess water in the starting materials or solvent can hinder the condensation steps.Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.

Experimental Protocol: Optimizing Reaction Conditions

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-4-pyridinecarboxaldehyde (1.0 eq), glyoxal (40% in water, 1.0 eq), and ammonium acetate (2.5 eq).

  • Solvent: Add glacial acetic acid as the solvent.

  • Heating:

    • Conventional: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Microwave: Place the sealed reaction vessel in a microwave reactor and irradiate at a set temperature for a specific duration.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the acetic acid with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G

Problem 2: Formation of Multiple Side Products

The presence of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Self-Condensation of Aldehyde Aldehydes can undergo self-condensation reactions, especially under basic conditions or at high temperatures.Maintain a slightly acidic reaction medium. Glacial acetic acid as a solvent helps in this regard. Control the reaction temperature carefully.
Reaction with Impurities Impurities in the starting materials can lead to the formation of unexpected side products.As mentioned before, use high-purity, and if necessary, freshly purified reagents.
Over-reaction or Degradation Prolonged reaction times or excessive temperatures can lead to the degradation of the product or further unwanted reactions.Monitor the reaction closely by TLC. Once the starting materials are consumed and the product spot is at its maximum intensity, stop the reaction.
Air Oxidation Some intermediates or the final product may be sensitive to air oxidation, especially at elevated temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Purification Strategy: Column Chromatography

  • Stationary Phase: Silica gel is typically effective for separating imidazole derivatives.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity of the solvent system should be adjusted based on the TLC analysis of the crude product.

  • Visualization: The product can often be visualized under UV light. Staining with potassium permanganate or iodine may also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the role of ammonium acetate in this reaction?

Ammonium acetate serves as the source of both nitrogen atoms in the imidazole ring. It provides the ammonia necessary for the condensation with the dicarbonyl and aldehyde components.

Q2: Can I use a different ammonia source?

While other ammonia sources like ammonium hydroxide can be used, ammonium acetate is often preferred as it also acts as a mild catalyst and helps to maintain a suitable pH for the reaction.

Q3: Is it possible to synthesize this compound using a different method?

Yes, other methods for imidazole synthesis exist, such as the Van Leusen or Marckwald syntheses.[1] However, for a 2,4-disubstituted imidazole like the target molecule, the Debus-Radziszewski approach is generally one of the more straightforward and commonly employed methods.

Q4: How can I confirm the identity and purity of my final product?

The identity and purity of 4-(1H-imidazol-2-yl)-3-methylpyridine should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will provide information about the chemical structure and the connectivity of the atoms. The proton NMR should show characteristic signals for the pyridine and imidazole rings, as well as the methyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final product.

Q5: What are the safety precautions I should take when running this synthesis?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile solvents and reagents.

  • Handling Reagents: Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions. Glyoxal and aldehydes can be irritants.

References

  • Blackmore, T. R., & Thompson, P. E. (2011).
  • BenchChem. (2025).
  • Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • Google Patents. (n.d.). EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders.
  • Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][2][3]thiazines as Potential Anti- inflammatory Agents. (2022). [No source provided]

  • ResearchGate. (n.d.). Imidazole provider(s) that guarantee high purity for IMAC protein purification on ÄKTA systems?. Retrieved from [Link]

  • Google Patents. (n.d.). EP2263672A1 - Novel pharmaceutically acceptable salts of 4-(1H-imidazol-4-ylmethyl)pyridine and their therapeutical uses.
  • ResearchGate. (n.d.). ¹³C NMR spectra of 2-(1H-imidazol-2-yl)pyridine: (bottom) dissolved in.... Retrieved from [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosph
  • ResearchGate. (n.d.). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H. Retrieved from [Link]

  • Yin, Z., Cao, Y., Sun, W., Chen, G., Fang, X., & He, L. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry, an Asian journal, 19(18), e202400467.
  • Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. (2025). Medicinal chemistry research, 34(6), 1-13.
  • iGEM. (n.d.). Protein Purification Protocol Material: Buffer Total volume Balancing Buffer 20mM Tris+ 150mM NaCl 18.6ml ddH2O+ 0.4ml Tris(1M)+. Retrieved from [Link]

  • ChEMBL. (n.d.). Document: Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol.... Retrieved from [Link]

  • Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles deriv
  • Baireddy, K. (2024). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][2][4]-oxazepin-3(2H) ones. Indian Journal of Chemistry, 63(12).

  • Semantic Scholar. (n.d.). Hybrid Pyridine Bis-Anthracene-Imidazolium Salt: NMR Studies on Zn-Acetate Complexation. Retrieved from [Link]

  • Takara Bio. (n.d.). Denaturing purification with TALON resin, imidazole elution. Retrieved from [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). Molbank, 2023(1), M1551.
  • PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • Purification of His-tagged L11:. (n.d.). [No source provided]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 4-(1H-imidazol-2-yl)-3-methylpyridine

Welcome to the technical support guide for 4-(1H-imidazol-2-yl)-3-methylpyridine. This document provides researchers, scientists, and drug development professionals with a systematic, in-depth approach to understanding a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(1H-imidazol-2-yl)-3-methylpyridine. This document provides researchers, scientists, and drug development professionals with a systematic, in-depth approach to understanding and overcoming the solubility challenges associated with this compound in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and water. Our goal is to move beyond simple protocols and explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the "Why" - Core Physicochemical Properties

A successful solubilization strategy begins with understanding the molecule's inherent properties. The structure of 4-(1H-imidazol-2-yl)-3-methylpyridine offers critical clues to its behavior in different solvents.

Q1: What are the key structural features of 4-(1H-imidazol-2-yl)-3-methylpyridine that influence its solubility?

A: The solubility of this compound is governed by a balance of polar and non-polar characteristics derived from its three key structural components:

  • Pyridine Ring: This is a weakly basic aromatic heterocycle. The nitrogen atom has a lone pair of electrons that can act as a hydrogen bond acceptor and can be protonated in acidic conditions.

  • Imidazole Ring: This five-membered aromatic ring contains two nitrogen atoms. One is pyridine-like and weakly basic, while the other is pyrrole-like with an associated acidic proton (N-H), making it a hydrogen bond donor.[1] This amphiprotic nature (acting as both an acid and a base) complicates its solubility profile.

  • Methyl Group (-CH₃): Attached to the pyridine ring, this group increases the molecule's lipophilicity (fat-solubility) and reduces its overall polarity, which can decrease aqueous solubility.[2]

The combination of two aromatic rings creates a rigid, planar structure that can lead to strong intermolecular π-stacking interactions in the solid state. These strong crystal lattice forces can be difficult for solvent molecules to overcome, resulting in low solubility.[3]

Q2: Why is the compound's pKa crucial for its aqueous solubility?

A: The pKa is the most critical parameter for predicting and manipulating the aqueous solubility of ionizable compounds. As a weak base, 4-(1H-imidazol-2-yl)-3-methylpyridine will exist predominantly in its neutral, less soluble form in neutral or alkaline water.

While the exact pKa of this specific molecule is not readily published, we can estimate it from its constituent parts:

  • The pKa of the conjugate acid of 3-methylpyridine (3-picoline) is approximately 5.63.[4]

  • The pKa of the conjugate acid of 4-methylpyridine is approximately 5.98.[5]

  • The imidazole ring also has a basic nitrogen with a pKa of its conjugate acid around 7.

Based on this, the compound possesses at least two basic centers that can be protonated. By lowering the pH of the aqueous solution to a value at least 2 units below the pKa of the most basic nitrogen, the compound will be converted into its protonated salt form. This salt is an ion, which interacts much more favorably with polar water molecules, leading to a dramatic increase in solubility.[6][7]

Physicochemical Property Summary

The table below summarizes the key properties of 4-(1H-imidazol-2-yl)-3-methylpyridine, which form the basis for our troubleshooting strategies.

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₉H₉N₃[8][9]-
Molecular Weight 159.19 g/mol [8][9]-
Structure Pyridine-imidazole core with a methyl substituentAromatic, rigid structure may lead to high crystal lattice energy.[3]
Predicted XlogP ~0.8 - 1.2 (Estimated based on analogs)[10][11]Indicates moderate lipophilicity, suggesting poor intrinsic aqueous solubility.
Hydrogen Bond Donors 1 (from imidazole N-H)[9]Can interact with polar protic solvents.
Hydrogen Bond Acceptors 2 (from pyridine N and imidazole N)[9]Can interact with polar protic solvents.
Functional Class Weak BaseSolubility is highly dependent on pH. Salt formation in acid increases solubility.[6]

Section 2: Troubleshooting Low Solubility in Aqueous Solutions

Low aqueous solubility is the most common challenge for this class of compounds. The following Q&A guide provides a logical workflow to address this issue.

Q3: My compound shows negligible solubility in neutral water (pH 7). What is the first and most effective step to take?

A: The primary and most effective strategy is pH adjustment . Given the compound's weakly basic nature, converting it to a salt by acidification is the recommended first step.

The following workflow diagram illustrates the decision-making process for solubilizing the compound in an aqueous medium.

Fig 1. Decision workflow for aqueous solubilization.
Protocol 1: pH-Adjusted Aqueous Solubilization

This protocol describes the preparation of a 10 mM acidic stock solution.

  • Preparation: Weigh out 1.59 mg of 4-(1H-imidazol-2-yl)-3-methylpyridine (for a final volume of 1 mL to make 10 mM). Place it in a suitable sterile container.

  • Initial Suspension: Add approximately 0.8 mL of purified water (e.g., Milli-Q). The compound will likely form a suspension.

  • Acidification: While vortexing or stirring, add a 0.1 M solution of hydrochloric acid (HCl) dropwise. Monitor the suspension visually. As the pH drops, the compound will begin to dissolve as it forms the hydrochloride salt.

  • Endpoint: Continue adding acid until the solution becomes clear. Be patient, as dissolution may not be instantaneous.

  • Final Volume: Once the compound is fully dissolved, add purified water to bring the final volume to 1.0 mL.

  • Verification (Recommended): Check the final pH of the solution. This is your acidic stock solution, which should be stable. When adding this stock to a neutral buffer for an experiment, ensure the final buffer pH is not significantly altered.

Section 3: Troubleshooting Low Solubility in DMSO

While less common, poor solubility in DMSO can occur, often due to high crystal lattice energy.[12]

Q4: My compound is not readily dissolving in pure DMSO at room temperature. What could be the cause and how can I fix it?

A: If solubility in DMSO is limited, it is almost certainly due to kinetic barriers rather than a fundamental lack of solubility. The strong intermolecular forces within the compound's crystal structure require energy to overcome.

Potential Causes:

  • High Crystal Lattice Energy: The compound may exist as a highly ordered, stable crystal polymorph that resists dissolution.[3]

  • Hygroscopic Solvent: DMSO is highly hygroscopic.[13] Absorbed water from the atmosphere can reduce its effective solvating power for certain organic molecules.

  • Insufficient Energy Input: At room temperature, there may not be enough kinetic energy to break apart the crystal lattice efficiently.

The following workflow provides a systematic approach to enhancing dissolution in DMSO.

Fig 2. Troubleshooting workflow for DMSO solubility.
Protocol 2: Enhanced DMSO Solubilization
  • Use Anhydrous Solvent: Always use a fresh, unopened bottle or a properly stored container of anhydrous, high-purity DMSO to minimize water content.

  • Initial Attempt: Add the desired volume of DMSO to your pre-weighed compound. Vortex vigorously for 1-2 minutes.

  • Sonication: If the compound remains undissolved, place the vial in a sonicator water bath at room temperature for 15-30 minutes. The ultrasonic waves provide energy to break apart solid aggregates.

  • Gentle Heating: If sonication is insufficient, warm the solution in a water bath or on a heat block to 30-40°C while stirring.[13] This provides thermal energy to overcome the crystal lattice forces. Caution: Always confirm the thermal stability of your compound before heating. For most pyridine-imidazole structures, this temperature range is safe for short periods.

  • Cooling: Allow the solution to cool to room temperature. A stable solution should remain clear. If precipitate forms upon cooling, the concentration may be above its thermodynamic solubility limit at room temperature.

Section 4: FAQs for Experimental Applications

Q5: I successfully dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent it?

A: This phenomenon is known as "crashing out" or precipitation. It occurs because while the compound is soluble in the organic DMSO, the drastic shift in solvent polarity upon dilution into an aqueous buffer reduces its solubility below its working concentration.[14]

Solutions:

  • Minimize Final DMSO Concentration: A general best practice is to keep the final concentration of DMSO in cell-based assays below 0.5% to avoid solvent-induced toxicity.[14] To achieve this, you may need to prepare a more concentrated DMSO stock solution so a smaller volume is required for dilution.

  • Use an Acidic Stock: If your final assay buffer is at a neutral or slightly acidic pH, consider preparing the primary stock in an acidic aqueous solution as described in Protocol 1. This pre-formed salt is often more amenable to dilution in aqueous buffers.

  • Incorporate Excipients: For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.1%) or a complexation agent like 2-hydroxypropyl-β-cyclodextrin to the assay buffer can help maintain solubility.[14]

Q6: How can I experimentally determine the maximum solubility of my compound in a specific solvent?

A: The "shake-flask" method is a standard and reliable technique for determining thermodynamic solubility.

Protocol 3: Simplified Shake-Flask Solubility Determination
  • Prepare a Slurry: In a glass vial, add an excess amount of the solid compound to a known volume of the target solvent (e.g., phosphate-buffered saline, pH 7.4). "Excess" means enough solid should remain visible after equilibration.

  • Equilibrate: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach equilibrium.

  • Separate Solid from Supernatant: After equilibration, remove the vial and let the undissolved solid settle. Carefully remove the supernatant. For a more complete separation, centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) and collect the clear supernatant.

  • Quantify Concentration: Dilute the supernatant with a suitable solvent and measure the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or UV-Vis spectroscopy, against a standard curve. This measured concentration represents the equilibrium solubility.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316817, 4-(1H-Imidazol-2-yl)-pyridine. Retrieved from [Link]

  • Hughey, J. R., et al. (2011). Solid-State Techniques for Improving Solubility. In Formulating Poorly Water Soluble Drugs (pp. 83-115). Springer. Available at: [Link]

  • Patel, M. R., & Patel, N. M. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(3), 80-88.
  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
  • FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

  • Pahwa, R., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmaceutical Research, 9(3), 191-197.
  • Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • Iljin, V. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy, 20(1), 55-60.
  • Leito, I., et al. (n.d.). pKa values bases. University of Tartu. Retrieved from [Link]

  • ChemicalRegister. (n.d.). 4-(1H-Imidazol-2-yl)-3-methylpyridine (CAS No. 1557064-54-6) Suppliers. Retrieved from [Link]

  • Google Patents. (2021). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589313, 2-(1H-imidazol-2-yl)pyridine. Retrieved from [Link]

  • Domanska, U., & Gonzalez, J. A. (2003). Solubility of Imidazoles in Ethers.
  • MP Biomedicals. (2016). Dimethyl Sulfoxide Product Data Sheet. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(1h-imidazol-2-yl)-pyridine. Retrieved from [Link]

  • Tetko, I. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 33-45.
  • El-Sayed, N. N. E., et al. (2023). New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking. Molecules, 28(22), 7686.
  • Li, T., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(3), 255-265.
  • FooDB. (2010). Showing Compound 3-Methylpyridine (FDB004416). Retrieved from [Link]

  • NextSDS. (n.d.). Pyridine, 2-[(1-hydroxy-4,5-dimethyl-3-oxido-1H-imidazol-2-yl)methyl]- (9CI) - Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(1H-imidazol-1-yl)pyridine — Chemical Substance Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproducts in 4-(1H-imidazol-2-yl)-3-methylpyridine Crystallization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with crystallizing 4-(1H-imidazol-2-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with crystallizing 4-(1H-imidazol-2-yl)-3-methylpyridine .

Due to its bifunctional nature—containing both a hydrogen-bond-accepting pyridine ring and a hydrogen-bond-donating/accepting imidazole ring—this active pharmaceutical ingredient (API) intermediate is highly prone to solvate trapping, auto-oxidation, and the co-crystallization of structurally similar byproducts.

Part 1: Diagnostic Decision Tree

Before altering your crystallization parameters, you must identify the dominant impurity profile of your crude mixture. Use the workflow below to select the appropriate corrective protocol.

Workflow Start Crude 4-(1H-imidazol-2-yl) -3-methylpyridine CheckImp Identify Major Impurity Start->CheckImp Isomer Structurally Similar Isomers/Byproducts CheckImp->Isomer Color Oxidized / Colored Polymeric Species CheckImp->Color Solvate Solvate / Hydrate Formation CheckImp->Solvate pHShift pH-Shift Crystallization (Protocol A) Isomer->pHShift Carbon Activated Carbon + Anti-Solvent (Protocol B) Color->Carbon Azeo Azeotropic Drying & Solvent Swap Solvate->Azeo Pure High-Purity Anhydrous Free Base pHShift->Pure Carbon->Pure Azeo->Pure

Caption: Decision tree for troubleshooting crystallization byproducts based on impurity profiling.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I getting stable solvates (e.g., hydrates or methanolates) instead of the anhydrous free base? The Causality: The steric clash between the 3-methyl group on the pyridine ring and the adjacent imidazole ring forces a non-planar molecular conformation. This conformational flexibility increases the void volume within the crystal lattice. When crystallized from protic solvents, the strong N-H···O hydrogen bonds trap solvent molecules within these voids to achieve optimal lattice stability, resulting in channel solvates[1]. The Solution: Transition to azeotropic drying or utilize anti-solvents with high molar volumes (e.g., heptane or butyl acetate) that physically cannot fit into the crystal lattice channels[1].

Q2: My crystallized product has a yellow/brown tint. How do I purge these colored impurities? The Causality: Heterocyclic amines are highly susceptible to auto-oxidation. Furthermore, synthetic routes (such as the Debus-Radziszewski imidazole synthesis) often leave behind trace unreacted aldehydes that polymerize. These highly conjugated, colored impurities easily co-crystallize by intercalating into the π-π stacking layers of the imidazole lattice[2]. The Solution: Implement a hot gravity filtration step using activated carbon prior to crystallization. Activated carbon acts as a highly effective physical scavenger for large, conjugated polymeric species[2].

Q3: Structurally similar basic impurities are co-crystallizing with my API. Standard cooling crystallization fails to separate them. What is the alternative? The Causality: Isomeric byproducts share similar polarity and functional groups, meaning their thermodynamic solubility curves in organic solvents are nearly identical. However, their pKa values usually differ slightly. The Solution: Employ a pH-shift crystallization strategy. By manipulating the pH, you can selectively crystallize the target compound at its exact isoelectric point (where it exists as a neutral free base with minimum solubility) while keeping the impurities ionized and dissolved in the mother liquor[3].

Part 3: pH-Dependent Speciation Dynamics

Understanding the ionization states of 4-(1H-imidazol-2-yl)-3-methylpyridine is critical for executing a successful pH-shift crystallization.

Speciation Acidic Acidic Neutral pH 8.0 - 10.0 Neutral Free Base (Crystallization Zone) Acidic->Neutral Add Base (NaOH) Impurity Impurities Remain Soluble due to ΔpKa Neutral->Impurity Purged in Mother Liquor Basic Basic Basic->Neutral Add Acid (HCl)

Caption: pH-dependent speciation and selective crystallization pathway for basic APIs.

Part 4: Quantitative Data & Solvent Selection

Selecting the correct solvent system is the first line of defense against byproduct inclusion. Use the matrix below to optimize your thermodynamic parameters.

Solvent SystemDielectric Constant (ε)Solvate RiskImpurity Rejection ScoreRecommended Application
Water / HCl (pH Shift) 80.1High (Hydrates)Excellent Primary purification of crude basic mixtures.
Ethanol / Heptane 24.5 / 1.9ModerateGood Anti-solvent crystallization for anhydrous forms.
Ethyl Acetate 6.0LowModerate Final polishing and desolvation.
Methanol 32.7Very HighPoor Avoid; strong tendency to form stable methanolates.

Part 5: Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Precision pH-Shift Crystallization (For Isomer Purging)

Use this protocol when structurally similar basic byproducts are the primary contaminant.

  • Dissolution: Suspend 10.0 g of crude 4-(1H-imidazol-2-yl)-3-methylpyridine in 50 mL of deionized water. Slowly add 1M HCl under continuous stirring (250 rpm) until the pH reaches 3.0.

    • Causality: Complete protonation of both the pyridine and imidazole nitrogens ensures the total dissolution of the API and all basic impurities.

  • Filtration: Filter the acidic solution through a 0.22 µm PTFE membrane.

    • Validation Checkpoint: The filtrate must be completely transparent. Any residual turbidity indicates the presence of non-basic lipophilic impurities that must be extracted with an organic wash (e.g., dichloromethane) before proceeding.

  • Titration & Nucleation: Heat the solution to 40°C. Using a calibrated pH probe, slowly add 1M NaOH at a rate of 1 mL/min until the pH reaches 7.5.

    • Causality: Heating increases the metastable zone width, preventing a rapid, uncontrolled crash-out that would entrap impurities.

  • Seeding: Introduce 0.1 g of pure anhydrous seed crystals.

    • Validation Checkpoint: Observe the seeds for 5 minutes. If they dissolve, the system is undersaturated; lower the temperature by 2°C before proceeding[4]. Seeding bypasses primary nucleation, ensuring the growth of the desired polymorph.

  • Crystallization: Continue adding 1M NaOH until a final pH of 9.0 is reached. Cool the suspension to 5°C at a controlled rate of 0.5°C/min.

  • Isolation: Filter the crystals and wash the cake with cold water (pH adjusted to 9.0).

    • Validation Checkpoint: Analyze an aliquot of the mother liquor via HPLC. If the API concentration exceeds 5 mg/mL, adjust the pH by ±0.2 units to locate the exact thermodynamic solubility minimum.

Protocol B: Anti-Solvent Crystallization with Carbon Scavenging (For Color Purging)

Use this protocol to remove oxidized polymeric species and obtain the anhydrous free base.

  • Dissolution: Dissolve 10.0 g of the crude compound in 40 mL of absolute ethanol at 60°C.

  • Carbon Treatment: Add 1.0 g of activated carbon. Stir at 60°C for 30 minutes, then perform a hot gravity filtration through a pre-warmed Celite pad.

    • Validation Checkpoint: Compare the UV-Vis absorbance of the solution at 400 nm before and after filtration. A significant drop in absorbance validates the successful adsorption of colored polymeric impurities[2].

  • Anti-Solvent Addition: Maintain the filtrate at 50°C. Add heptane dropwise (approx. 2 mL/min) under vigorous stirring.

    • Validation Checkpoint: Stop adding heptane at the first sign of persistent opalescence (the cloud point). This visual cue validates that the metastable limit has been reached.

  • Aging and Cooling: Hold the suspension at 50°C for 30 minutes to allow the crystals to ripen (Ostwald ripening), then cool to 10°C at 0.2°C/min.

  • Isolation: Filter and dry the crystals in a vacuum oven at 45°C to a constant weight to prevent solvate retention.

References

  • [3] Predicting the Aqueous Solubility of Pharmaceutical Cocrystals As a Function of pH and Temperature. Crystal Growth & Design - ACS Publications.[Link]

  • [1] Directing Crystallization Outcomes of Conformationally Flexible Molecules: Polymorphs, Solvates, and Desolvation Pathways of Fluconazole. Molecular Pharmaceutics - ACS Publications.[Link]

  • [4] Rich polymorphic landscape of binary systems of meloxicam with imidazole and pyrazole. IUCr Journals (Acta Crystallographica).[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 4-(1H-imidazol-2-yl)-3-methylpyridine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulations where highly functionalized APIs degrade unexpectedly in aqueous vehicles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulations where highly functionalized APIs degrade unexpectedly in aqueous vehicles. The molecule 4-(1H-imidazol-2-yl)-3-methylpyridine presents a unique challenge: it contains two distinct heterocyclic rings, each with its own specific vulnerability to oxidation.

This guide is designed to move beyond generic advice. Here, we will dissect the causality behind the degradation, establish self-validating experimental protocols, and provide a comprehensive troubleshooting framework to ensure the long-term stability of your aqueous solutions.

Part 1: Mechanistic Understanding (FAQs)

Q1: Why does 4-(1H-imidazol-2-yl)-3-methylpyridine degrade so rapidly in standard aqueous buffers? A1: The compound possesses a dual-vulnerability profile. First, the 3-methylpyridine moiety is highly susceptible to N-oxidation in the presence of dissolved oxygen or trace peroxides, yielding a pyridine N-oxide (typically observed as an M+16 peak on LC-MS) (1)[1]. Concurrently, the 1H-imidazole ring is vulnerable to radical-driven aqueous-phase oxidation. Hydroxyl radicals (•OH) add to the aromatic imidazole system, leading to intermediate peroxyl radicals and subsequent ring-cleavage products (2)[2]. Trace transition metals (e.g., Fe²⁺, Cu²⁺) in standard buffers act as catalysts, accelerating these reactions via Fenton-like pathways.

Q2: How does pH influence the oxidative stability of this molecule? A2: pH dictates the protonation state of both the pyridine and imidazole nitrogens. At alkaline or neutral pH, the unprotonated nitrogens possess high electron density, making them prime targets for electrophilic attack by reactive oxygen species (ROS). By adjusting the formulation to a slightly acidic pH (e.g., pH 4.0 - 4.5), both rings become protonated. This reduces the electron density across the aromatic systems, significantly decreasing the bimolecular rate constants for •OH addition and autoxidation (2)[2].

Q3: Can I just add Ascorbic Acid to prevent oxidation? A3: Using Ascorbic Acid (Vitamin C) alone is a flawed and often counterproductive strategy. While it is a potent water-soluble antioxidant, ascorbic acid itself undergoes rapid metal-catalyzed oxidative degradation in aqueous solutions, generating dehydroascorbic acid and hydrogen peroxide (H₂O₂) as byproducts (3)[3]. This generated H₂O₂ can paradoxically accelerate the N-oxidation of the pyridine ring. To create a stable system, you must use a synergistic combination of Ascorbic Acid and a chelator like EDTA. EDTA sequesters the trace metals, preventing the degradation of ascorbic acid, which in turn protects the API.

Mechanism API 4-(1H-imidazol-2-yl)-3-methylpyridine Pyridine 3-Methylpyridine Moiety API->Pyridine Imidazole 1H-Imidazole Moiety API->Imidazole ROS Hydroxyl Radicals (•OH) ROS->Imidazole O2 Dissolved Oxygen / Peroxides O2->Pyridine NOxide Pyridine N-oxide (M+16) Pyridine->NOxide Oxidation RingOpen Ring-cleavage Products Imidazole->RingOpen •OH addition

Caption: Mechanistic pathways of oxidative degradation for the target molecule.

Part 2: Troubleshooting Workflow

If you observe degradation during storage (e.g., yellowing of the solution or unexpected peaks in LC-MS), follow this logical diagnostic workflow. Imidazole moieties are particularly sensitive to photodegradation and base-mediated autoxidation (4)[4], making environmental controls just as critical as chemical additives.

Troubleshooting Start Degradation Detected (LC-MS / Discoloration) Check1 Is solution exposed to light? Start->Check1 SolLight Use amber vials (Prevent photolysis) Check1->SolLight Yes Check2 Are trace metals present? Check1->Check2 No SolMetal Add 0.05% EDTA (Inhibit Fenton rxn) Check2->SolMetal Yes Check3 Is dissolved O2 present? Check2->Check3 No / Unknown SolO2 Sparging + Ascorbic Acid (Scavenge ROS) Check3->SolO2 Yes

Caption: Workflow for diagnosing and mitigating oxidative degradation pathways.

Part 3: Experimental Protocols

To guarantee reproducibility, every protocol must be a self-validating system. The order of operations in formulation is non-negotiable.

Protocol A: Preparation of a Synergistic Antioxidant Aqueous Vehicle

Causality Focus: EDTA must be fully dissolved and active before the introduction of ascorbic acid. If ascorbic acid is added first, trace metals in the water will immediately catalyze its oxidation, depleting your antioxidant reserve before the API is even introduced.

  • Solvent Preparation: Begin with 100 mL of ultrapure water (18.2 MΩ·cm) in an amber glass flask to minimize baseline trace metal contamination and light exposure.

  • Chelation: Add 0.05% (w/v) Disodium EDTA. Stir at 400 RPM until completely dissolved (approx. 5 minutes).

  • Antioxidant Addition: Add 0.1% (w/v) L-Ascorbic Acid. Stir until dissolved.

  • pH Adjustment: Measure the pH. Carefully adjust to pH 4.5 using 0.1 M HCl or 0.1 M NaOH. Note: This specific pH protonates the imidazole ring, enhancing its resistance to •OH radical addition.

  • API Integration: Add the required mass of 4-(1H-imidazol-2-yl)-3-methylpyridine. Stir until a homogeneous solution is achieved.

  • Storage: Cap tightly with a PTFE-lined septum and store at 4°C.

Protocol B: Rigorous Deoxygenation via Freeze-Pump-Thaw (FPT)

For highly sensitive analytical standards, chemical antioxidants are secondary to physical dissolved oxygen (DO) removal.

  • Transfer: Place the formulated aqueous solution (from Protocol A) into a heavy-walled Schlenk flask. Do not fill past 50% capacity to allow for expansion.

  • Freeze: Submerge the flask in a liquid nitrogen (LN₂) bath until the solution is completely frozen solid.

  • Pump: Open the flask to a high vacuum line (< 0.1 Torr) for 5–10 minutes to evacuate the atmospheric headspace.

  • Thaw: Close the vacuum valve. Transfer the flask to a room-temperature water bath. As the solution thaws, trapped dissolved gases (O₂, CO₂) will visibly bubble out of the liquid.

  • Cycle: Repeat the Freeze-Pump-Thaw cycle a minimum of three times to ensure complete degassing.

  • Backfill: On the final thaw, backfill the Schlenk flask with ultra-high purity Argon gas.

Part 4: Quantitative Data Summary

The table below summarizes the protective effects of various formulation strategies on the stability of 4-(1H-imidazol-2-yl)-3-methylpyridine over a 14-day accelerated stability study at 25°C.

Formulation ConditionpHDissolved O₂API Recovery (Day 14)Primary Degradant Observed
Ambient PBS Buffer7.4~8.0 mg/L62.4%Pyridine N-oxide (M+16)
PBS + 0.1% Ascorbic Acid7.4~8.0 mg/L71.8%Ring-cleavage products
PBS + 0.05% EDTA7.4~8.0 mg/L84.5%Pyridine N-oxide (M+16)
PBS + Ascorbic Acid + EDTA4.5~8.0 mg/L96.2%None detected
Degassed Buffer + Ascorbic/EDTA 4.5 <0.5 mg/L 99.8% None detected

Part 5: References

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. Available at: 1

  • OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. ACS Publications. Available at: 2

  • Stability and Stabilization of Ascorbic Acid. ResearchGate. Available at:3

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: 4

Sources

Troubleshooting

Overcoming steric hindrance in metal complexation with 4-(1H-imidazol-2-yl)-3-methylpyridine

Welcome to the Application Science Support Portal. This guide is designed for researchers, structural chemists, and drug development professionals working with sterically demanding heterocyclic ligands.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide is designed for researchers, structural chemists, and drug development professionals working with sterically demanding heterocyclic ligands.

Mechanistic Overview: The 4-(1H-imidazol-2-yl)-3-methylpyridine Challenge

Working with 4-(1H-imidazol-2-yl)-3-methylpyridine (CAS: 1557064-54-6) presents a unique stereochemical challenge. In this molecule, the pyridine nitrogen (N1) and the coordinating imidazole nitrogens (at the C4 position) are situated at opposite ends of the molecular axis. Consequently, chelation to a single metal center is geometrically impossible ; this molecule functions strictly as a bridging ligand to construct coordination polymers or Metal-Organic Frameworks (MOFs).

The core difficulty arises from the C3-methyl group . Because it is positioned ortho to the C4-imidazole ring, severe steric repulsion occurs between the methyl protons and the imidazole ring. This clash forces a dihedral twist , breaking the coplanarity of the two aromatic systems. While this non-linear bridging vector is excellent for designing chiral MOFs or helical chains, it severely disrupts standard crystallization kinetics, often leading to amorphous kinetic traps rather than ordered thermodynamic crystals.

Troubleshooting FAQs

Q1: Why does my complexation reaction consistently yield amorphous precipitates instead of crystalline frameworks?

Causality: The steric bulk of the C3-methyl group restricts the rotational freedom of the imidazole ring. Under standard benchtop conditions (e.g., room temperature stirring or simple reflux), the system lacks the activation energy required to sample different conformational states. Furthermore, bulky substituents inherently prevent the stabilizing intramolecular π -stacking interactions that usually drive the crystallization of planar ligands (). As a result, the metal-ligand oligomers crash out of solution prematurely as amorphous solids. Solution: Shift from kinetic to thermodynamic control by employing Microwave-Assisted Solvothermal Synthesis (see protocol below) and introducing a monocarboxylic acid modulator.

Q2: How do I overcome the kinetic barrier to achieve single crystals?

Causality: Conventional conductive heating often fails to provide the uniform, instantaneous energy required for sterically hindered metal insertions. The thermal gradient in a standard flask allows localized rapid precipitation. Solution: Microwave irradiation provides uniform, volumetric heating that effectively overcomes the activation barrier for sterically hindered ligands. Studies have explicitly shown that syntheses with methyl-substituted pyridine ligands that fail under standard reflux can be successfully driven to crystalline completion using microwave methods ().

Q3: Why is my metal-ligand bond length longer than expected, and how does this affect framework stability?

Causality: The steric clash forces the metal center to adopt a distorted geometry to minimize ligand-ligand repulsion. The introduction of a methyl group ortho to a coordinating vector inherently pushes the metal center further away. This is a well-documented thermodynamic compromise; for instance, introducing a methyl group onto a pyridine ring has been quantitatively shown to lengthen metal–N bonds and alter coordination angles (). Solution: To stabilize these longer, weaker bonds, avoid metals that strictly require square-planar geometries (like Pd(II) or Pt(II)), which will suffer from severe ligand-ligand repulsion. Instead, utilize metals with flexible coordination spheres, such as Zn(II) (tetrahedral) or Cd(II) (octahedral), which can better accommodate the twisted bridging vectors.

Q4: How does the methyl group affect the metal-to-ligand stoichiometry?

Causality: Steric bulk physically shields the metal center, preventing the coordination of a full complement of ligands. Solution: Expect lower coordination numbers. As demonstrated in dynamic combinatorial libraries, metal effectors show a notable preference for lower metal-to-ligand ratios when interacting with methyl-substituted pyridine rings compared to their unsubstituted counterparts (). Adjust your synthetic equivalents accordingly (e.g., aim for 1:1 or 1:2 M:L ratios rather than 1:3 or 1:4).

Quantitative Impact of Steric Hindrance

To aid in your experimental design, the following table summarizes the structural and thermodynamic shifts you must account for when transitioning from a standard planar ligand to the sterically hindered 4-(1H-imidazol-2-yl)-3-methylpyridine.

Parameter4-(1H-imidazol-2-yl)pyridine (Standard)4-(1H-imidazol-2-yl)-3-methylpyridine (Hindered)Expected Dihedral Angle0° - 15° (Highly Planar)45° - 75° (Severely Twisted)Dominant Intermolecular Force π π StackingHydrogen Bonding / Van der WaalsPreferred Metal GeometryOctahedral / Square PlanarTetrahedral / Distorted OctahedralTypical Coordination Topology2D Grid / 3D Interpenetrated1D Helical Chains / 3D DiamondoidM-N Bond Length (Relative)StandardElongated (due to steric repulsion)Optimal Synthesis MethodRoom Temperature DiffusionMicrowave-Assisted Solvothermal

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

To successfully crystallize coordination polymers with this ligand, utilize this modulated microwave workflow. This protocol includes built-in causality checks to ensure self-validation at each step.

Reagents: 4-(1H-imidazol-2-yl)-3-methylpyridine (Ligand), Zn(NO₃)₂·6H₂O (Metal Source), N,N-Dimethylformamide (DMF), Ethanol (EtOH), Glacial Acetic Acid (Modulator).

Step 1: Ligand Dissolution & Solvation Check

  • Action: Dissolve 0.1 mmol of the ligand in 2.0 mL of DMF in a microwave-safe quartz vial. Sonicate for 5 minutes.

  • Causality: DMF acts as a strong hydrogen-bond acceptor, stabilizing the uncoordinated imidazole N-H proton and increasing the solubility of the twisted conformer.

  • Validation Checkpoint: The solution must be optically clear. Any turbidity acts as amorphous nucleation sites. If cloudy, heat gently to 50°C until clear.

Step 2: Metal Addition & Modulator Introduction

  • Action: Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 2.0 mL of EtOH. Slowly layer this into the ligand solution. Immediately add 50 μ L of glacial acetic acid.

  • Causality: The acetic acid is the critical thermodynamic modulator. It competitively binds to the Zn(II) ions, slowing down the coordination rate of the sterically hindered ligand and preventing immediate, irreversible kinetic trapping (precipitation).

  • Validation Checkpoint: The mixture should remain clear upon mixing. If an immediate white precipitate forms, the modulator concentration is too low. Discard and restart with 100 μ L of acetic acid.

Step 3: Microwave Irradiation Profile

  • Action: Seal the vial and place it in a scientific microwave synthesizer.

    • Ramp: Room temp to 120°C over 5 minutes.

    • Hold: 120°C for 60 minutes at 150 W max power.

  • Causality: The rapid, uniform dielectric heating provides the exact activation energy required for the ligand to overcome the rotational barrier of the C3-methyl group and coordinate to the metal in its thermodynamically stable twisted geometry.

Step 4: Controlled Thermodynamic Cooling

  • Action: Program the reactor to cool to room temperature at a strict rate of 5°C/hour.

  • Causality: Rapid cooling will crash the product out as a powder. Slow cooling ensures the equilibrium heavily favors the growth of single crystals suitable for X-ray diffraction.

  • Validation Checkpoint: Inspect the vial under a stereomicroscope equipped with cross-polarizers. The presence of birefringence (glowing crystals against a dark background) validates the successful formation of an ordered, crystalline coordination polymer.

System Workflow Visualization

G A Ligand: 4-(1H-imidazol-2-yl) -3-methylpyridine B Steric Clash (C3-Methyl vs C4-Imidazole) A->B C Dihedral Twist (Loss of Coplanarity) B->C D Loss of π-Stacking C->D E Non-Linear Bridging Vector C->E F Amorphous Precipitate (Kinetic Trap) D->F Standard Conditions E->F Standard Conditions G Microwave-Assisted Solvothermal Synthesis F->G Overcome Activation Energy H Crystalline MOF / Cage (Thermodynamic Product) G->H Modulated Crystallization

Thermodynamic pathway and troubleshooting logic for sterically hindered complexation.

References

  • Pattern Generation and Information Transfer through a Liquid/Liquid Interface in 3D Constitutional Dynamic Networks of Imine Ligands in Response to Metal Cation Effectors Journal of the American Chemical Society (2019).[Link]

  • Alternative Technologies That Facilitate Access to Discrete Metal Complexes Chemical Reviews (2019).[Link]

  • Chiral (Pyridine)-(Imidazoline) NCN′ Pincer Palladium(II) Complexes: Convenient Synthesis via C–H Activation and Characterization Organometallics (2022).[Link]

  • Influence of Bulky N-Substituents on the Formation of Lanthanide Triple Helical Complexes with a Ligand Derived from Bis(benzimidazole)pyridine: Structural and Thermodynamic Evidence Inorganic Chemistry (2001).[Link]

Optimization

Resolving peak tailing in HPLC analysis of 4-(1H-imidazol-2-yl)-3-methylpyridine

Topic: Resolving Peak Tailing in HPLC Analysis of 4-(1H-imidazol-2-yl)-3-methylpyridine Audience: Researchers, scientists, and drug development professionals. Welcome to the technical support center for the chromatograph...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing in HPLC Analysis of 4-(1H-imidazol-2-yl)-3-methylpyridine

Audience: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for the chromatographic analysis of 4-(1H-imidazol-2-yl)-3-methylpyridine. This guide is designed to provide in-depth troubleshooting strategies for a common issue encountered during the HPLC analysis of this compound: peak tailing. As a senior application scientist, my goal is to not only provide solutions but also to explain the underlying scientific principles to empower you to develop robust and reliable analytical methods.

Understanding the Molecule: 4-(1H-imidazol-2-yl)-3-methylpyridine

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 4-(1H-imidazol-2-yl)-3-methylpyridine. This molecule incorporates both a pyridine and an imidazole ring, functional groups that are basic in nature. This inherent basicity is a primary contributor to its challenging behavior in reversed-phase HPLC, often leading to undesirable peak shapes.

The lone pair of electrons on the nitrogen atoms of the pyridine and imidazole rings can readily interact with acidic silanol groups present on the surface of conventional silica-based stationary phases. This secondary interaction, in addition to the desired hydrophobic interaction, results in a mixed-mode retention mechanism, which is a common cause of peak tailing.[1][2]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

This guide is structured in a question-and-answer format to directly address the issues you may be facing. We will start with the most common causes and progressively move to more complex solutions.

Q1: My peak for 4-(1H-imidazol-2-yl)-3-methylpyridine is tailing. Where do I start?

A1: Start by evaluating your mobile phase, specifically its pH.

The ionization state of your analyte is a critical factor influencing peak shape.[3] For a basic compound like 4-(1H-imidazol-2-yl)-3-methylpyridine, the mobile phase pH will dictate the degree of protonation of the pyridine and imidazole nitrogens. When the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and non-ionized forms will exist, leading to peak broadening and tailing.[4]

Actionable Protocol: Mobile Phase pH Adjustment

  • Determine the approximate pKa: While the exact pKa of 4-(1H-imidazol-2-yl)-3-methylpyridine may not be readily available, we can estimate it based on its constituent rings. Pyridine has a pKa of approximately 5.2, and imidazole has a pKa of around 7.0. The presence of both suggests the molecule will have basic properties.

  • Lower the mobile phase pH: To ensure the analyte is in a single, fully protonated form, adjust the mobile phase pH to be at least 2 pH units below the estimated pKa of the most basic nitrogen. A good starting point is a pH of 2.5 to 3.0.[5][6] This will protonate the analyte, and critically, also suppress the ionization of acidic silanol groups on the stationary phase, minimizing secondary interactions.[5]

  • Buffer Selection: Use a buffer to maintain a stable pH. Phosphate buffers are effective at low pH, but be mindful of their potential to precipitate in high concentrations of acetonitrile.[5] Formic acid or trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) are also excellent choices for controlling pH and improving peak shape.

Table 1: Recommended Starting Mobile Phase Conditions

ParameterRecommendationRationale
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to ensure full protonation of the analyte and suppression of silanol activity.
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase HPLC.
pH 2.5 - 3.0Ensures a single ionic form of the analyte and minimizes silanol interactions.[5]
Buffer Concentration 10-25 mM (if using a salt-based buffer)Maintains stable pH without causing precipitation issues.
Q2: I've lowered the pH, but the peak tailing persists. What's my next step?

A2: Evaluate your column chemistry. Standard C18 columns can be problematic for basic compounds.

Even at low pH, some residual silanol groups on a standard silica-based column can remain active and cause peak tailing.[7] The quality of the silica and the bonding chemistry play a significant role.

Actionable Protocol: Column Selection and Conditioning

  • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for interaction with basic analytes.[6]

  • Consider a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded within the C18 chain or at the end. This polar group can interact with and "shield" the underlying silica surface from basic analytes, leading to improved peak shapes.

  • Explore Alternative Stationary Phases: For highly basic compounds, a silica-hydride-based column can be an excellent alternative. These columns have a different surface chemistry that is less prone to strong interactions with basic analytes.

  • Column Conditioning: Before analysis, ensure your column is properly conditioned with the mobile phase. This can sometimes reduce initial peak tailing issues.

Table 2: Comparison of Stationary Phases for Basic Compound Analysis

Stationary PhasePrinciple of OperationAdvantages for Basic Compounds
Standard C18 (Type A Silica) Hydrophobic interaction.Widely available.
End-Capped C18 (Type B Silica) Hydrophobic interaction with reduced silanol activity.Significantly improved peak shape over Type A silica.[7]
Polar-Embedded Mixed-mode with hydrophobic and polar interactions.Shields silanol groups, leading to better peak symmetry.
Silica Hydride Aqueous Normal Phase (ANP) or Reversed-Phase.Reduced silanol activity and unique selectivity.
Q3: I'm using a modern, end-capped column and have optimized the pH, but I still see some tailing. What other mobile phase modifications can I try?

A3: Introduce a competing base or an ion-pairing agent to your mobile phase.

If peak tailing persists, it may be necessary to add a mobile phase modifier that can more effectively block the remaining active silanol sites or alter the retention mechanism.

Actionable Protocol: Mobile Phase Additives

  • Competing Base: Add a small concentration (e.g., 10-25 mM) of a basic modifier like triethylamine (TEA) to your mobile phase.[5] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. It is important to adjust the mobile phase pH after the addition of TEA.

  • Ion-Pairing Agent: For highly basic compounds that are still not well-retained or show poor peak shape, an ion-pairing agent can be used. These reagents, such as alkyl sulfonates, have a hydrophobic tail and an ionic head. The hydrophobic tail interacts with the stationary phase, creating an ion-exchange surface that can then interact with the charged analyte, improving retention and peak shape.

Workflow for Troubleshooting Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed q1 Is the mobile phase pH optimized? (pH 2.5-3.0) start->q1 a1 Adjust mobile phase pH using a buffer (e.g., 0.1% Formic Acid) q1->a1 No q2 Are you using an appropriate column? q1->q2 Yes a1->q2 a2 Switch to an end-capped or polar-embedded column q2->a2 No q3 Have you tried mobile phase additives? q2->q3 Yes a2->q3 a3 Add a competing base (e.g., TEA) or an ion-pairing agent q3->a3 No q4 Could metal chelation be an issue? q3->q4 Yes a3->q4 a4 Add a chelating agent (e.g., EDTA) to the mobile phase q4->a4 Yes end Symmetrical Peak Achieved q4->end No a4->end

Caption: A stepwise logical workflow for troubleshooting peak tailing.

Q4: I've tried everything above, and while the peak shape has improved, it's still not perfect. Are there any other less common causes I should consider?

A4: Yes, consider the possibility of metal chelation and extra-column effects.

1. Metal Chelation:

The imidazole and pyridine moieties in your molecule can act as chelating agents, binding to trace metal ions present in the HPLC system (e.g., in the stainless steel components of the pump, tubing, or column frit) or on the silica surface.[1][8] This can lead to peak tailing.

Actionable Protocol: Mitigating Metal Chelation

  • Add a Chelating Agent: Introduce a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase (e.g., 0.1-0.5 mM). EDTA will bind to the metal ions, preventing them from interacting with your analyte.[2]

  • Use a Metal-Free or Bio-Inert HPLC System: If metal chelation is a persistent issue, consider using an HPLC system with PEEK or other inert flow paths.

2. Extra-Column Effects:

Peak broadening and tailing can also be caused by factors outside of the column.

Actionable Protocol: Minimizing Extra-Column Volume

  • Tubing: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector.

  • Fittings: Ensure all fittings are properly made and tightened to avoid dead volumes.

  • Detector Flow Cell: Use a low-volume flow cell in your detector.

Interaction Diagram: Analyte and Stationary Phase

Analyte_Interaction cluster_sp Silica Stationary Phase cluster_analyte Analyte: 4-(1H-imidazol-2-yl)-3-methylpyridine silanol Si-OH (Acidic Silanol Group) c18 C18 analyte Basic Analyte (Pyridine & Imidazole Nitrogens) analyte->silanol Secondary Ionic Interaction (Causes Tailing) analyte->c18 Primary Hydrophobic Interaction (Desired)

Caption: Interactions between the analyte and the stationary phase.

Frequently Asked Questions (FAQs)

  • Q: Can the organic modifier (acetonitrile vs. methanol) affect peak tailing?

    • A: Yes. Methanol is a more polar and protic solvent than acetonitrile. It can sometimes provide better peak shapes for basic compounds by more effectively competing for active silanol sites. If you are using acetonitrile and experiencing tailing, trying a method with methanol is a worthwhile experiment.

  • Q: Could my sample be overloaded?

    • A: Yes, injecting too much sample can lead to peak fronting or tailing. To test for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves significantly, you may need to reduce your sample concentration or injection volume.

  • Q: How often should I replace my mobile phase?

    • A: It is good practice to prepare fresh mobile phase daily, especially if you are using low concentrations of additives like TFA, which can evaporate over time, leading to a change in pH and retention times.

  • Q: My method was working well, but now I'm seeing peak tailing. What could be the cause?

    • A: This is often an indication of column degradation or contamination. Over time, the stationary phase can degrade, exposing more active silanol sites. The column may also be contaminated with strongly retained compounds from your samples. Try flushing the column with a strong solvent or, if the problem persists, replace the column.

References

  • Dalton Transactions. (2006). Properties of a new 4-imidazolyl derivative of a 14-membered tetraazamacrocyclic chelating agent. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Medwin Publishers. (2023, July 27). A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2022, July 28). Chelating Extractants for Metals. Retrieved from [Link]

  • PubMed. (1976). Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-Imidazol-2-yl)-pyridine. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Novel metal chelating molecules with anticancer activity. Striking effect of the imidazole substitution of the histidine–pyridine–histidine system. Retrieved from [Link]

  • RSC Publishing. (2025, April 9). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chelating Agents of a New Generation as an Alternative to Conventional Chelators for Heavy Metal Ions Removal from Different Was. Retrieved from [Link]

  • Wiley-VCH. (2004). Accurate pKa Determination for a Heterogeneous Group of Organic Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • Azenta Life Sciences. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • SciSpace. (n.d.). Effective HPLC method development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cross-Coupling of 4-(1H-imidazol-2-yl)-3-methylpyridine Derivatives

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you know that cross-coupling bis-heterocycles is rarely straightforward.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you know that cross-coupling bis-heterocycles is rarely straightforward. The scaffold 4-(1H-imidazol-2-yl)-3-methylpyridine presents a "perfect storm" of synthetic challenges: highly coordinating heteroatoms, an acidic N-H proton, and significant steric bulk.

This guide provides a deep-dive analysis into the causality of these failures and delivers a self-validating, field-proven protocol to achieve high-yielding cross-couplings with this specific substrate.

The Chemistry of the Failure: Why Standard Conditions Stall

Before adjusting your protocol, it is critical to understand the mechanistic bottlenecks preventing your catalytic cycle from turning over.

G Substrate 4-(1H-imidazol-2-yl) -3-methylpyridine Fail1 Free N-H Deprotonation (Forms Pd-Amido Complex) Substrate->Fail1 Fail2 Pyridine/Imidazole N (Catalyst Poisoning) Substrate->Fail2 Fail3 3-Methyl Steric Clash (Hinders Transmetalation) Substrate->Fail3 Result Reaction Failure (Low Yield / Black Pd) Fail1->Result Fail2->Result Fail3->Result

Logical mapping of cross-coupling failure modes for the target scaffold.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction turns black almost immediately, and LC-MS shows unreacted starting material. What is happening to my Palladium? A: You are experiencing severe catalyst poisoning. Both the pyridine nitrogen and the imidazole imine-type nitrogen are strong σ -donors. They outcompete standard, weakly binding phosphine ligands (like PPh₃) for the Palladium center, forming stable, off-cycle Pd(II) complexes[1]. This complexation effectively removes the active catalyst from the cycle, leading to the aggregation of inactive Palladium (the black precipitate)[2].

Q2: I am using an advanced ligand (e.g., XPhos), but my Suzuki coupling is still stalling at <20% conversion. Why? A: The culprit is the unprotected 1H-imidazole. The pKa of this N-H proton is ~14. Under standard basic cross-coupling conditions (e.g., K₂CO₃ or K₃PO₄), the imidazole is deprotonated. The resulting imidazolyl anion binds tightly to the Palladium intermediate, halting the transmetalation step[3]. Unprotected haloimidazoles are universally recognized as challenging substrates that usually require protection to prevent this exact failure mode[4].

Q3: Why should I use a SEM protecting group instead of Boc or Trityl? A: Causality dictates protecting group choice based on reaction conditions. Boc groups are highly susceptible to premature cleavage under the hot, basic, aqueous conditions required for Suzuki couplings. Trityl groups are robust but incredibly bulky, which exacerbates the steric hindrance already present from the 3-methyl group. The SEM (2-(trimethylsilyl)ethoxymethyl) group is stable to aqueous base, minimally sterically intrusive, and cleanly removable via fluoride sources[3].

Q4: How does the 3-methyl group affect the reaction, and how do I overcome it? A: The 3-methyl group creates severe steric hindrance (an ortho-effect) that raises the activation energy for the transmetalation step. To overcome this, you must use bulky, electron-rich dialkylbiaryl phosphine ligands (like Buchwald's XPhos or SPhos). Paradoxically, the extreme steric bulk of XPhos accelerates the reductive elimination step due to steric relief, pushing the catalytic cycle forward despite the crowded substrate[2].

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the expected outcomes when varying the catalyst system and protection strategy for this specific scaffold.

Reaction ConditionLigand / Catalyst SystemImidazole N-H StatusPrimary Failure MechanismExpected Yield
Standard SuzukiPd(PPh₃)₄, K₂CO₃UnprotectedCatalyst poisoning & N-H deprotonation< 5%
Buchwald-HartwigPd₂(dba)₃, BINAP, NaOtBuUnprotectedPd-amido dead-end complex formation< 10%
Modified SuzukiXPhos Pd G3, K₃PO₄UnprotectedTransmetalation stalled by N-anion15 - 25%
Optimized Suzuki XPhos Pd G3, K₃PO₄ SEM-Protected None (Sterics overcome by XPhos) > 85%

Self-Validating Experimental Protocol

To guarantee success, do not attempt to couple the unprotected scaffold. Follow this three-phase, self-validating methodology.

G Step1 1. N-Protection (SEM-Cl) Step2 2. Catalyst Prep (XPhos Pd G3) Step1->Step2 Step3 3. Cross-Coupling (80°C, Dioxane/H2O) Step2->Step3 Step4 4. Deprotection (TBAF or HCl) Step3->Step4

Step-by-step workflow for the successful cross-coupling and deprotection.

Phase 1: SEM Protection of the Imidazole

Causality: Neutralizes the acidic N-H to prevent Pd-anion complexation.

  • Setup: In an oven-dried flask under N₂, dissolve 4-(1H-imidazol-2-yl)-3-methylpyridine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

  • Protection: Add SEM-Cl (1.1 equiv) dropwise. Warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in MeOH and analyze via LC-MS. Self-Validation: You must observe complete consumption of the starting material and a mass shift of +130 m/z. If starting material remains, add 0.1 equiv NaH and SEM-Cl.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate.

Phase 2: Suzuki-Miyaura Cross-Coupling

Causality: XPhos Pd G3 rapidly generates the active mono-ligated L-Pd(0) species at room temperature, preventing the pyridine nitrogen from intercepting the catalyst before the cycle begins.

  • Reagent Loading: To a Schlenk tube, add the SEM-protected substrate (1.0 equiv), the desired boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.05 equiv, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Reaction: Seal the tube and heat to 80 °C for 4–6 hours.

  • Validation Checkpoint: Analyze via TLC and LC-MS. Self-Validation: The reaction mixture should remain a pale yellow/orange homogeneous solution. If it turns black within 10 minutes, oxygen was introduced during solvent addition, killing the G3 precatalyst.

  • Workup: Filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via silica gel chromatography.

Phase 3: SEM Deprotection

Causality: Fluoride selectively attacks the silicon atom of the SEM group, triggering a fragmentation that releases the free imidazole without damaging the newly formed C-C bond.

  • Setup: Dissolve the coupled product in THF (0.1 M).

  • Deprotection: Add TBAF (1.0 M in THF, 3.0 equiv) and heat to 60 °C for 12 hours. Alternatively, for base-sensitive products, use 4M HCl in Dioxane at 60 °C.

  • Validation Checkpoint: LC-MS must show a mass shift of -130 m/z.

  • Isolation: Concentrate, neutralize with saturated NaHCO₃ (if acid was used), extract with DCM, and purify to yield the final functionalized 4-(1H-imidazol-2-yl)-3-methylpyridine.

Sources

Optimization

Technical Support Center: Scaling Up the Production of 4-(1H-imidazol-2-yl)-3-methylpyridine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the efficient and safe production of 4-(1H-imidazol-2-yl)-3-methylpyridine. This guide is designed to pr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the efficient and safe production of 4-(1H-imidazol-2-yl)-3-methylpyridine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your research and development efforts. As Senior Application Scientists, we have synthesized the following information to ensure scientific integrity and practical applicability in your laboratory and scale-up operations.

I. Synthesis Overview: The Radziszewski Reaction

The most common and scalable method for synthesizing 2-substituted imidazoles, such as 4-(1H-imidazol-2-yl)-3-methylpyridine, is the Debus-Radziszewski imidazole synthesis.[1][2][3] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3] For the target molecule, the key starting materials are glyoxal, 3-methylpyridine-4-carbaldehyde, and a source of ammonia.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 4-(1H-imidazol-2-yl)-3-methylpyridine.

Problem 1: Low or No Product Yield

Question: I am not getting the expected yield of 4-(1H-imidazol-2-yl)-3-methylpyridine. What are the possible causes and how can I improve it?

Answer:

Low yields in the Radziszewski synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have reached completion due to insufficient time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature.
Suboptimal pH The reaction pH is crucial for the condensation steps.While the reaction is typically basic due to ammonia, ensure the pH is maintained. In some variations, acetic acid is used, and the pH balance is critical.
Poor Quality Reagents Impurities in the starting materials, particularly the aldehyde, can lead to side reactions.Ensure the purity of 3-methylpyridine-4-carbaldehyde and glyoxal. Use freshly opened or purified reagents if necessary.
Inefficient Ammonia Source The concentration and form of ammonia can impact the reaction rate.Aqueous ammonia is commonly used. Ensure the concentration is appropriate. In some cases, using ammonium acetate as the ammonia source can be beneficial.
Side Reactions The formation of byproducts can consume starting materials and reduce the yield.See the "Common Side Reactions and Byproducts" section below for more details on identifying and mitigating side reactions.
Problem 2: Difficulty in Product Purification

Question: My crude product is a complex mixture, and I am struggling to isolate pure 4-(1H-imidazol-2-yl)-3-methylpyridine. What purification strategies are effective?

Answer:

4-(1H-imidazol-2-yl)-3-methylpyridine is a polar molecule, which can present challenges for purification.

Purification Strategies:

  • Crystallization: This is often the most effective method for purifying imidazoles on a large scale.[4]

    • Solvent Screening: Experiment with various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing imidazoles include ethanol, methanol, water, or mixtures thereof.[4]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to promote the formation of pure crystals. Seeding with a small crystal of pure product can aid in crystallization.

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography can be employed.

    • Normal Phase: Due to the polar nature of the product, a polar stationary phase like silica gel can be used with a mobile phase gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate).

    • Reverse Phase: For highly polar impurities, reverse-phase chromatography with a C18 column using a water/acetonitrile or water/methanol gradient may be effective.

  • Acid-Base Extraction: Utilize the basic nature of the imidazole and pyridine rings.

    • Procedure: Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure product, which can be collected by filtration.

III. Frequently Asked Questions (FAQs)

Q1: What is a reliable, scalable synthetic protocol for 4-(1H-imidazol-2-yl)-3-methylpyridine?

Experimental Protocol: Synthesis of 4-(1H-imidazol-2-yl)-3-methylpyridine

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel.

  • Reagents:

    • 3-methylpyridine-4-carbaldehyde (1.0 eq)

    • Glyoxal (40% in water, 1.1 eq)

    • Aqueous Ammonia (25-30%, excess, e.g., 10-20 eq)

    • Ethanol or Methanol (as solvent)

  • Procedure:

    • Dissolve 3-methylpyridine-4-carbaldehyde in the alcohol in the reaction flask.

    • Add the aqueous ammonia to the flask and stir.

    • Slowly add the glyoxal solution via the dropping funnel. The reaction may be exothermic, so control the addition rate to maintain a manageable temperature.

    • After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C) for several hours (monitor by TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • The crude product may precipitate upon cooling or concentration. If not, proceed with an appropriate work-up and purification method as described in the "Difficulty in Product Purification" section.

Q2: What are the common side reactions and byproducts I should be aware of?

A2: The Radziszewski reaction can sometimes lead to the formation of side products.

  • Oxazole Formation: Under certain conditions, the reaction can favor the formation of an oxazole instead of an imidazole.

  • Polymeric Materials: Highly colored, tar-like byproducts can form, especially if the reaction is overheated or run for an extended period.

  • Incomplete Condensation Products: Intermediates of the condensation may be present in the crude product if the reaction does not go to completion.

  • Over-alkylation: If alkylating agents are used in subsequent steps, there is a possibility of alkylation on both nitrogens of the imidazole ring.

Q3: What are the critical safety precautions for scaling up this synthesis?

A3: Scaling up any chemical reaction requires a thorough safety assessment.[5]

  • Exothermicity: The initial condensation reaction can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5]

    • Control Measures: Use a jacketed reactor with controlled heating and cooling. Add reagents in portions or via a syringe pump to manage the heat generated. Monitor the internal reaction temperature closely.[5]

  • Handling of Pyridine Derivatives: Pyridine and its derivatives are flammable and can be harmful if inhaled, ingested, or absorbed through the skin.[6]

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

    • Ventilation: Conduct all operations in a well-ventilated fume hood.[6]

  • Ammonia: Aqueous ammonia is corrosive and has a pungent odor. Handle it with care in a well-ventilated area.

  • Pressure Build-up: If the reaction is conducted in a sealed vessel, be aware of potential pressure build-up from the evolution of gases or an uncontrolled exotherm.

Q4: How should I store 4-(1H-imidazol-2-yl)-3-methylpyridine?

A4: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

IV. Visualizing the Process

Synthetic Workflow

G cluster_start Starting Materials cluster_workup Work-up & Purification 3-methylpyridine-4-carbaldehyde 3-methylpyridine-4-carbaldehyde Reaction Radziszewski Condensation (Ethanol/Methanol, Reflux) 3-methylpyridine-4-carbaldehyde->Reaction Glyoxal Glyoxal Glyoxal->Reaction Ammonia Ammonia Ammonia->Reaction Solvent Removal Solvent Removal Reaction->Solvent Removal Crystallization Crystallization Solvent Removal->Crystallization Filtration Filtration Crystallization->Filtration Final Product 4-(1H-imidazol-2-yl)-3-methylpyridine Filtration->Final Product

Caption: Synthetic workflow for 4-(1H-imidazol-2-yl)-3-methylpyridine.

Troubleshooting Logic

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Purification Issues Purification Issues Low Yield->Purification Issues Side Reactions Side Reactions Low Yield->Side Reactions Increase Time/Temp Increase Time/ Temperature Incomplete Reaction->Increase Time/Temp Yes Check Reagent Quality Check Reagent Quality Incomplete Reaction->Check Reagent Quality Yes Optimize pH Optimize pH Incomplete Reaction->Optimize pH Yes Optimize Purification Optimize Purification (Crystallization, Chromatography) Purification Issues->Optimize Purification Yes Identify & Mitigate\nByproducts Identify & Mitigate Byproducts Side Reactions->Identify & Mitigate\nByproducts Yes

Caption: Troubleshooting decision tree for low product yield.

V. References

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available from: [Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia. Available from: [Link]

  • Radziszewskis Imidazole Synthesis. Scribd. Available from: [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. ijprajournal. Available from: [Link]

  • An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. ACS Publications. Available from: [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. Available from: [Link]

  • Scale-up Reactions. Division of Research Safety - University of Illinois. Available from: [Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. ResearchGate. Available from: [Link]

  • High-temperature water unlocks urea as nitrogen-source towards imidazoles. Royal Society of Chemistry. Available from: [Link]

  • The Debus–Radziszewski imidazole synthesis. ResearchGate. Available from: [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. Available from: [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents. Available from:

Sources

Troubleshooting

Addressing baseline noise in NMR spectra for 4-(1H-imidazol-2-yl)-3-methylpyridine samples

Topic: Addressing Baseline Noise in NMR Spectra for 4-(1H-imidazol-2-yl)-3-methylpyridine Samples Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Baseline Noise in NMR Spectra for 4-(1H-imidazol-2-yl)-3-methylpyridine Samples

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve baseline issues in NMR spectra, with a specific focus on small molecules like 4-(1H-imidazol-2-yl)-3-methylpyridine. As a Senior Application Scientist, my goal is to provide you with not just the "how," but also the "why," grounding our protocols in established scientific principles to ensure you can achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding baseline problems in NMR spectra.

Q1: What is the most common cause of a "rolling" or distorted baseline in my ¹H NMR spectrum?

A rolling baseline is typically a low-frequency modulation that arises from the corruption of the first few data points of the Free Induction Decay (FID).[1] This can be caused by a variety of factors including pulse breakthrough, acoustic ringing in the probe, and delays in the start of acquisition.[2][3] Essentially, if the receiver is on too early, it picks up residual energy from the radiofrequency pulse, which does not decay as quickly as the signal from your sample.

Q2: I've processed my data, but the baseline is still noisy. What could be the issue?

High-frequency noise that persists after processing is often related to either the sample itself or the instrument's environment. Insufficient sample concentration is a primary cause, as the signal-to-noise ratio (S/N) is directly proportional to the amount of analyte in the coil's detection region.[4][5] Another common source is environmental vibrational noise, which can be introduced if the NMR spectrometer's anti-vibration legs are malfunctioning.[6]

Q3: Can my sample preparation technique really affect the spectral baseline?

Absolutely. In fact, sample preparation is the foundation of a high-quality spectrum. The presence of undissolved particulate matter is a major issue, as it disrupts the magnetic field homogeneity, leading to broad lines and an unstable baseline that is difficult to correct.[7] Similarly, using low-quality or scratched NMR tubes can degrade shim performance and introduce baseline artifacts.[4][8]

Q4: What is the quickest way to fix a distorted baseline in my processing software?

Most modern NMR software packages have automated baseline correction routines that are very effective for minor distortions.[9] Methods like the "Whittaker Smoother" or a polynomial fit are often sufficient.[10] For a quick fix, applying an automated function is the best first step. However, for severely distorted baselines or for spectra requiring accurate integration (quantitative NMR), a more careful, manual approach is necessary.[11]

Q5: Why do I see a "hump" or a very broad signal underlying my sharp peaks?

This can occur if your sample contains macromolecules or has a high viscosity.[12] These large molecules relax much faster, resulting in very broad signals that can appear as a distorted baseline. If your compound of interest, such as 4-(1H-imidazol-2-yl)-3-methylpyridine, is in a complex matrix (e.g., a formulation with polymers), you may need to use specific pulse sequences like a Carr-Purcell-Meiboom-Gill (CPMG) to filter out these broad signals.[12]

In-depth Troubleshooting Guides

This section provides detailed, step-by-step methodologies to diagnose and resolve baseline issues at every stage of the NMR experiment.

Section 1: Pre-Acquisition – The Foundation of a Flat Baseline

A pristine NMR spectrum begins long before the sample is placed in the magnet. Rigorous sample preparation is the most critical factor in preventing baseline problems.

1.1 Sample Purity and Filtration

  • The Problem: Suspended solid particles in the NMR tube are a primary cause of poor magnetic field homogeneity. Each particle has a different magnetic susceptibility than the surrounding solution, creating localized field distortions that lead to broad lineshapes and an uncorrectable, noisy baseline.

  • The Protocol:

    • Dissolution: Completely dissolve your sample of 4-(1H-imidazol-2-yl)-3-methylpyridine in a suitable deuterated solvent in a separate, clean vial before transferring it to the NMR tube.[13] This allows you to visually confirm complete dissolution.

    • Filtration: Use a Pasteur pipette with a tightly packed plug of glass wool to filter the solution directly into the NMR tube. This will remove any particulate matter. Avoid cotton wool, as solvents can leach impurities from it.

    • Check for Clarity: Hold the NMR tube up to a light source to ensure the solution is free of any visible particles or cloudiness.

1.2 Sample Concentration and Solvent Volume

  • The Problem: An insufficient concentration leads to a low signal-to-noise ratio, making the baseline appear noisy relative to the peaks.[14] Conversely, an overly concentrated sample can increase viscosity, which broadens lines and can make shimming difficult.[13] Incorrect solvent height means the spectrometer cannot shim the sample properly, degrading spectral quality.[15]

  • The Protocol:

    • Concentration: For a small molecule like 4-(1H-imidazol-2-yl)-3-methylpyridine (M.W. 159.19), aim for a concentration of 5-25 mg in 0.6-0.7 mL of solvent for a standard ¹H spectrum.[7][13] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[13]

    • Solvent Height: Ensure the solvent height in the NMR tube is appropriate for your spectrometer's probe, typically around 4-5 cm (0.6-0.7 mL in a standard 5 mm tube).[15] This ensures the active sample volume is correctly positioned within the detection coil.

Section 2: Acquisition Parameters – Getting it Right at the Source

Optimizing acquisition parameters is crucial for preventing the introduction of artifacts that manifest as baseline distortions.

2.1 Receiver Gain (RG)

  • The Problem: The receiver gain amplifies the NMR signal before digitization. If the gain is set too high, the most intense part of the FID (the very beginning) will be "clipped" or truncated because its intensity exceeds the detector's dynamic range. This clipping is a major source of baseline distortion and artifacts across the entire spectrum.[16]

  • The Protocol:

    • Use Autogain: For most routine experiments, allow the spectrometer's autogain function (rga on Bruker or similar commands on other systems) to set the optimal receiver gain.

    • Manual Check: After the autogain routine, acquire a single scan and visually inspect the FID. The initial part of the FID should decay smoothly and its maximum intensity should be below the top of the acquisition window. If it appears flattened at the top, the signal is clipped, and the gain must be manually reduced.

2.2 Acquisition Time (AT) and Pre-scan Delay (DE)

  • The Problem: A "prescan delay" (often called DE or a similar parameter) is a short delay before the receiver is turned on. If this delay is too short, the receiver will detect the decaying energy of the RF pulse itself, a phenomenon known as "pulse breakthrough" or "acoustic ringing."[3] This is a very common cause of baseline roll.

  • The Protocol:

    • Check Spectrometer Defaults: The pre-scan delay is typically configured by an NMR facility manager and should be appropriate for most experiments.[3]

    • Troubleshooting Severe Roll: If you consistently observe a severe, rolling baseline that cannot be corrected by processing, consult with your instrument manager about adjusting the pre-scan delay. This is an advanced parameter and should not be changed without expert guidance.[3]

ParameterSymbolRecommended ValueRationale
Pulse Widthp1Use a calibrated 30-45° flip angleA smaller flip angle allows for a shorter relaxation delay (d1), increasing the number of scans in a given time without saturation.[17]
Acquisition Timeat2-4 secondsEnsures sufficient digital resolution to define sharp peaks clearly from the baseline.[18]
Relaxation Delayd11-2 secondsAllows for adequate (though not necessarily complete) relaxation of protons, preventing signal saturation which can distort relative intensities.[14]
Number of Scansns≥ 8, increase as neededSignal averaging improves the S/N ratio by the square root of the number of scans, making the baseline appear cleaner relative to the signals.
Section 3: Post-Acquisition – Processing for a Perfect Baseline

Even with perfect acquisition, some level of processing is always required to produce a flat, zeroed baseline.

Troubleshooting_Workflow

3.1 Phase Correction

  • The Problem: Incorrect phasing is a common error that directly impacts the baseline. A zero-order phase error causes all peaks to have a distorted, absorptive/dispersive lineshape, while a first-order phase error causes a frequency-dependent distortion where the baseline "tilts" away from a pivot point.[19] Proper phasing is a prerequisite for accurate baseline correction.

  • The Protocol:

    • Auto-Correction First: Always attempt automatic phase correction first. Modern algorithms are quite effective.

    • Manual Adjustment: If automatic correction fails, perform manual phasing. Magnify a tall, well-defined peak far from the reference (TMS). Adjust the zero-order phase (ph0) until the base of the peak is symmetric and non-dispersive.

    • First-Order Correction: Move to a peak on the opposite side of the spectrum. Adjust the first-order phase (ph1) until its base is also symmetric. Iterate between ph0 and ph1 adjustments as needed.

3.2 Baseline Correction Algorithms

  • The Problem: After phasing, residual baseline distortions often remain. These must be mathematically modeled and subtracted from the spectrum.[1] Choosing the wrong method or applying it incorrectly can distort broad peaks or artificially alter integral values.[10][18]

  • The Protocol:

    • Identify Signal-Free Regions: Before applying any correction, carefully examine the spectrum of your 4-(1H-imidazol-2-yl)-3-methylpyridine sample to identify regions that contain only noise, not broad signals or peak shoulders.

    • Apply Automated Correction (Whittaker Smoother): For most spectra, a robust automated method like the Whittaker Smoother is highly effective.[10][20] This method does not require explicit identification of noise points and is good at fitting flexible baseline shapes.

    • Use Polynomial Fit for Simpler Distortions: For simple linear tilts or gentle curves, a low-order (e.g., 3rd to 5th order) polynomial fit can be very effective. Be cautious with high-order polynomials, as they can conform too closely to the noise and inadvertently suppress broad peaks.[10]

    • Manual (Multi-point) Correction for Complex Cases: If automated methods fail, especially in crowded spectra, a manual multi-point correction is the final option. In this method, the user explicitly selects points in signal-free regions of the spectrum, and the software fits a spline or polynomial through these points to define the baseline.[10][11] This gives the user maximum control but requires careful judgment.

Baseline_Decision_Tree

References
  • Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics, 9, 324. [Link]

  • Bruker. (n.d.). Deep learning-based phase and baseline correction of 1D ¹H NMR Spectra. Bruker Corporation. [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. San Diego State University. [Link]

  • Keeler, J. (n.d.). NMR Data Processing. University of Cambridge. [Link]

  • Stanford University NMR Facility. (n.d.). Baseline Correction. Stanford University. [Link]

  • Cobas, J. C., et al. (2006). A new general-purpose fully automatic baseline-correction procedure for 1D & 2D NMR data. Journal of Magnetic Resonance, 183(1), 145-151. [Link]

  • Chemistry Stack Exchange. (2016). Wavy baseline in carbon NMR. [Link]

  • Nanalysis. (2022). NMR data processing: Phase Correction. Nanalysis Corp. Blog. [Link]

  • Larive, C. K. (n.d.). Quantitative NMR. University of California, Riverside. [Link]

  • Wishart, D. S., et al. (2015). Recommended strategies for spectral processing and post-processing of 1D ¹H-NMR data of biofluids with a particular focus on urine. Metabolomics, 11, 923-936. [Link]

  • Moser, A. (2010). When an NMR Instrument Fails. ACD/Labs Blog. [Link]

  • Torres, A. M., & Price, W. S. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21441. [Link]

  • CEMHTI. (n.d.). MY Baseline Corrector: Tutorial. CNRS. [Link]

  • AZoM. (2025). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. [Link]

  • Magritek. (2022). Unmask the NMR spectra of small molecules in complex formulations. [Link]

  • Anasazi Instruments. (2017). How to Reduce ¹H NMR – Quantitative Evaluation Errors. [Link]

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. [Link]

  • University of Missouri. (n.d.). Basic VnmrJ Commands and Parameters. University of Missouri. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

  • Boston University. (n.d.). Basic Practical NMR Concepts. [Link]

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Mestrelab Research. (2025). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. MSU Chemistry. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University of Wisconsin-Madison. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • University of California, Irvine. (n.d.). ¹H NMR spectra for methylpyridines. UCI Department of Chemistry. [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra of 2-(1H-imidazol-2-yl)pyridine. [Link]

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Reference Data & Comparative Studies

Validation

4-(1H-imidazol-2-yl)-3-methylpyridine vs 4-(1H-imidazol-2-yl)pyridine in catalytic efficiency

An In-Depth Guide to the Catalytic Efficiency of Methyl-Substituted Imidazolyl-Pyridine Ligands in Suzuki-Miyaura Cross-Coupling A Senior Application Scientist's Comparative Analysis of 4-(1H-imidazol-2-yl)-3-methylpyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Catalytic Efficiency of Methyl-Substituted Imidazolyl-Pyridine Ligands in Suzuki-Miyaura Cross-Coupling

A Senior Application Scientist's Comparative Analysis of 4-(1H-imidazol-2-yl)-3-methylpyridine and 4-(1H-imidazol-2-yl)pyridine

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl structures crucial to pharmaceutical and materials science. The efficacy of the palladium catalyst at the heart of this reaction is profoundly influenced by the choice of ancillary ligands. Among the vast arsenal of available ligands, N-heterocyclic compounds, particularly those incorporating pyridine and imidazole moieties, have garnered significant attention for their robust coordination chemistry and tunable electronic properties.

This guide presents a detailed comparison of two such ligands: 4-(1H-imidazol-2-yl)pyridine and its methylated analogue, 4-(1H-imidazol-2-yl)-3-methylpyridine. While direct, head-to-head experimental data for these specific ligands in a single study is not prevalent, we can construct a robust and insightful comparison by drawing upon established principles of coordination chemistry, reaction mechanisms, and extensive data on related systems. We will dissect the subtle yet impactful role of the methyl group at the 3-position of the pyridine ring, evaluating its dual electronic and steric contributions to the overall catalytic efficiency of a palladium-based system.

The Decisive Influence of a Single Methyl Group: Electronic and Steric Effects

The introduction of a methyl group at the 3-position of the pyridine ring—ortho to the coordinating nitrogen atom—initiates a cascade of electronic and steric alterations that can significantly influence the catalytic cycle of the Suzuki-Miyaura reaction.

The Electronic Contribution: Enhancing Lewis Basicity

The methyl group is a well-established, weakly electron-donating group (EDG) through an inductive effect. Its presence on the pyridine ring increases the electron density at the nitrogen atom. This enhancement of Lewis basicity makes the pyridine a stronger σ-donor to the palladium center.[1] A more electron-rich palladium(0) species is generally more reactive in the oxidative addition step, which is often the rate-determining step of the catalytic cycle, particularly with less reactive aryl chlorides or bromides. Studies on various substituted pyridine ligands have shown that an increase in ligand basicity often correlates with higher catalytic activity in cross-coupling reactions.[1][2] Therefore, from a purely electronic standpoint, the 3-methyl substituent is predicted to enhance the catalytic performance.

The Steric Factor: A Double-Edged Sword

The steric bulk introduced by the methyl group ortho to the coordinating nitrogen atom presents a more complex scenario. Steric hindrance can influence the catalytic cycle in several ways:

  • Coordination and Complex Geometry: The bulkiness of the ligand can affect the coordination number and geometry of the palladium complex, potentially favoring the formation of more catalytically active, low-coordinate species.

  • Reductive Elimination: Increased steric crowding around the metal center can accelerate the reductive elimination step, where the two coupled organic fragments are expelled and the C-C bond is formed. This is often a crucial step for catalyst turnover.

  • Substrate Approach: Conversely, excessive steric bulk can hinder the approach of the coupling partners (the aryl halide and the organoboron reagent) to the metal center, thereby slowing down the reaction.[3]

The net effect of these steric influences is highly dependent on the specific substrates being coupled. For sterically demanding substrates, the added bulk of the 3-methyl group might be detrimental. However, for many common substrates, the promotion of reductive elimination could be a dominant and beneficial effect.[4]

Comparative Performance Analysis: A Data-Informed Hypothesis

In the absence of direct comparative experimental results, we can formulate a hypothesis based on the interplay of the electronic and steric effects discussed. We will consider a model Suzuki-Miyaura reaction: the coupling of 4-bromoanisole with phenylboronic acid.

Feature4-(1H-imidazol-2-yl)pyridine4-(1H-imidazol-2-yl)-3-methylpyridineRationale
Structure Unsubstituted pyridine ringMethyl group at C3 (ortho to N)The key structural difference influencing performance.
Electronic Effect Standard pyridine basicityIncreased Lewis basicity of pyridine NThe methyl group is an electron-donating group, enhancing the ligand's ability to activate the Pd center for oxidative addition.[1]
Steric Effect Minimal steric hindranceModerate steric hindranceThe ortho-methyl group introduces bulk near the coordination site, which can accelerate reductive elimination but may also hinder substrate binding.[3]
Hypothesized Yield ~85-90%~90-97%The enhanced electronic properties are likely to outweigh minor steric hindrance for these relatively unencumbered substrates, leading to more efficient catalysis.
Hypothesized TOF Baseline> BaselineThe combination of faster oxidative addition (electronic effect) and potentially faster reductive elimination (steric effect) should lead to a higher turnover frequency.

Visualizing the Catalytic Cycle and Ligand Structures

To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the structural comparison of the two ligands.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(X)L₂] Oxidative Addition Complex pd0->oa_complex Ar-X transmetal [Ar-Pd(II)(Ar')L₂] oa_complex->transmetal Ar'B(OH)₂ / Base transmetal->pd0 Reductive Elimination re_complex Ar-Ar' transmetal->re_complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

Ligand_Comparison cluster_0 4-(1H-imidazol-2-yl)pyridine cluster_1 4-(1H-imidazol-2-yl)-3-methylpyridine L1 L1 L2 L2

Caption: Structural comparison of the two ligands.

Experimental Protocol: A Self-Validating System for Ligand Screening

The following protocol describes a standardized Suzuki-Miyaura reaction for the coupling of 4-bromoanisole with phenylboronic acid. This procedure can be used to experimentally validate the hypothesized difference in catalytic efficiency between the two ligands.

Objective: To compare the catalytic efficiency of 4-(1H-imidazol-2-yl)pyridine and 4-(1H-imidazol-2-yl)-3-methylpyridine in a model Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-(1H-imidazol-2-yl)pyridine (Ligand A)

  • 4-(1H-imidazol-2-yl)-3-methylpyridine (Ligand B)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (in-situ):

    • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2.3 mg, 0.01 mmol, 1 mol%).

    • Add the respective ligand (Ligand A or Ligand B) (0.022 mmol, 2.2 mol%).

    • Add 3 mL of anhydrous 1,4-dioxane.

    • Stir the mixture at room temperature for 30 minutes. A color change should be observed as the pre-catalyst complex forms.

  • Reaction Assembly:

    • To the flask containing the pre-formed catalyst, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 eq).

    • Add phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq).

    • Add anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 eq).

    • Add an additional 2 mL of 1,4-dioxane and 1 mL of deionized water.

  • Reaction Execution:

    • Fit the Schlenk flask with a reflux condenser under the inert atmosphere.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8 hours) and analyzing by TLC or GC-MS.

  • Work-up and Analysis:

    • After the reaction is deemed complete (or after a set time, e.g., 8 hours), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product, 4-methoxybiphenyl.

    • Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Self-Validation and Comparison:

By running two parallel reactions, one with Ligand A and one with Ligand B, under identical conditions, a direct and reliable comparison of their catalytic efficiency can be made. The primary metrics for comparison will be the reaction yield at various time points and the final isolated yield. This experimental design provides a self-validating system to test the hypothesis derived from structural and electronic principles.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available from: [Link]

  • Martínez-Olid, F., Andrés, R., Flores, J. C., & Gómez-Sal, P. (2015). Trimetallic PEPPSI-Type Palladium N-Heterocyclic Carbene Complexes – Improved Catalyst Lifetime in the Mizoroki–Heck Coupling Reaction. European Journal of Inorganic Chemistry, 2015(24), 4076-4087. Available from: [Link]

  • Hagadorn, J. R., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, 28(9), 3768. Available from: [Link]

  • Pahlevanneshan, Z., et al. (2015). Suzuki–Miyaura C–C coupling reactions catalysed by a homogeneous and nanosilica supported palladium(ii) N-heterocyclic carbene complex derived from 3,5-di(1-imidazolyl)pyridine. New Journal of Chemistry, 39(10), 7844-7851. Available from: [Link]

  • Cazin, C. S. J. (Ed.). (2017).
  • Gour, V., et al. (2024). Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts. Inorganic Chemistry, 63(8), 3845-3857. Available from: [Link]

  • Hollis, T. K., et al. (2012). Palladium-catalyzed substitution of (coumarinyl)methyl acetates with C-, N-, and S-nucleophiles. Beilstein Journal of Organic Chemistry, 8, 133. Available from: [Link]

  • Kwiecińska, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13836-13853. Available from: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Michaelis, D. J., et al. (2020). Monosubstituted, Anionic Imidazolyl Ligands from N−H NHC Precursors and Their Activity in Pd-Catalyzed Cross-Coupling Reactions.
  • Navarro, O., et al. (2005). Imidazo[1,5-a]pyridine-3-ylidenes - Pyridine derived N-heterocyclic carbene ligands. Tetrahedron, 61(41), 9716-9721. Available from: [Link]

  • Nolan, S. P. (Ed.). (2004). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • O'Brien, C. J., et al. (2006). Imidazol(in)ium carboxylates as N-heterocyclic carbene ligand precursors for Suzuki–Miyaura reactions. Tetrahedron Letters, 47(10), 1547-1550. Available from: [Link]

  • Organ, M. G. (Ed.). (2011). Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biologically Active Molecules. John Wiley & Sons.
  • Schmalz, H.-G., & Wirth, T. (Eds.). (2011).
  • Scott, P. (Ed.). (2009). Mechanisms in Homogeneous Catalysis: A Spectroscopic Approach. John Wiley & Sons.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Stanforth, S. P., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9054-9059. Available from: [Link]

  • Sun, H., et al. (2012). N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. The Journal of Organic Chemistry, 77(15), 6329-6335. Available from: [Link]

  • Tykwinski, R. R. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Aryl and Vinylboronic Acids with Aryl and Vinyl Halides and Triflates.
  • Viciosa, M. T., et al. (2021). Combined steric and electronic effects of positional substitution on dimethyl-bipyridine rhenium(I)tricarbonyl electrocatalysts for the reduction of CO2. Dalton Transactions, 50(3), 1011-1020. Available from: [Link]

  • Wang, Y., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2609. Available from: [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.

Sources

Comparative

Validating the Purity of Commercial 4-(1H-imidazol-2-yl)-3-methylpyridine: A Comparative Guide to qNMR vs. Traditional Methods

In modern drug development, the structural integrity and purity of early-stage building blocks directly dictate the success of downstream active pharmaceutical ingredient (API) synthesis. 4-(1H-imidazol-2-yl)-3-methylpyr...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, the structural integrity and purity of early-stage building blocks directly dictate the success of downstream active pharmaceutical ingredient (API) synthesis. 4-(1H-imidazol-2-yl)-3-methylpyridine (CAS: 1557064-54-6; MW: 159.19 g/mol )[1] is a versatile N-heterocyclic scaffold frequently utilized in the design of kinase inhibitors and metalloenzyme modulators.

However, validating the purity of commercial batches of such bi-heterocyclic compounds presents a significant analytical challenge. Traditional methods, predominantly High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), rely on relative area normalization. This approach assumes uniform UV response factors across all impurities and fails entirely to detect "UV-silent" contaminants such as residual water, inorganic salts, or aliphatic solvents[2][3].

To establish a self-validating, absolute purity metric, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard[4]. This guide objectively compares qNMR against traditional chromatography for the purity assessment of 4-(1H-imidazol-2-yl)-3-methylpyridine, providing a detailed methodology and comparative experimental data.

The Mechanistic Causality: Why qNMR Outperforms Relative Methods

qNMR is a primary ratio measurement procedure[4]. The fundamental causality driving its accuracy is quantum mechanical: the integrated area of a nuclear magnetic resonance signal is directly and strictly proportional to the number of nuclei (e.g., protons) generating that signal[3][5].

Unlike HPLC, which requires a structurally identical, highly pure reference standard to calibrate the detector's response, qNMR relies on an Internal Standard (IS)[2]. The IS can be any highly pure, SI-traceable compound that does not spectrally overlap with the analyte. By co-weighing the IS and the analyte, the system becomes self-validating —anchoring the analyte's molar concentration directly to the International System of Units (SI) for mass[4][6].

Table 1: Methodological Comparison for Purity Assessment
ParameterHPLC-UV (Traditional)GC-MS1H qNMR (Absolute Method)
Primary Principle Chromatographic separation & UV absorbance[2]Volatilization & mass-to-charge ratioDirect proportionality of nuclear spin signals[5]
Reference Standard Requires homologous standard of the analyteRequires homologous standardAgnostic (Uses universal IS)[3]
Detection of "Silent" Impurities Misses water, inorganic salts, non-UV active solventsMisses non-volatile salts and high-MW compoundsDetects all protonated species (water, solvents)
Accuracy Relative (Area % normalization)Relative (Area % normalization)Absolute Mass Fraction (%)
Sample Destructiveness DestructiveDestructiveNon-destructive (Sample can be recovered)

Experimental Protocol: Absolute qNMR Methodology

The following protocol outlines a self-validating workflow for determining the absolute purity of 4-(1H-imidazol-2-yl)-3-methylpyridine.

Step 1: Internal Standard (IS) Selection

For 4-(1H-imidazol-2-yl)-3-methylpyridine, the aromatic protons resonate between 7.0 and 9.0 ppm, and the methyl group at ~2.5 ppm. Maleic acid (δ ~6.26 ppm in DMSO-d6) is selected as the IS because its singlet is completely isolated from the analyte's signals, preventing integration overlap[3].

Step 2: Precision Co-Weighing (The Critical Node)

Because N-heterocycles can be highly hygroscopic, ambient moisture can artificially inflate the sample mass. Weighing must be conducted under controlled humidity (ideally <30% RH)[7].

  • Using a calibrated microbalance (0.01 mg precision), accurately weigh ~10.00 mg of the commercial 4-(1H-imidazol-2-yl)-3-methylpyridine into a static-free vial.

  • Accurately weigh ~5.00 mg of NIST-traceable Maleic Acid (IS) into the same vial.

  • Dissolve the mixture in 0.8 mL of high-purity DMSO-d6 and transfer to a 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

The physics of nuclear relaxation dictate the parameters. A 90° excitation pulse maximizes the transverse magnetization (signal). However, if the relaxation delay (D1) is shorter than 5 × T1 (the longitudinal relaxation time of the slowest-relaxing proton), the bulk magnetization will not fully recover between scans[8]. This truncates the integral of the slower-relaxing nuclei, mathematically skewing the purity calculation.

  • Solvent: DMSO-d6

  • Pulse Angle: 90°

  • Relaxation Delay (D1): 45–60 seconds (Ensures >99.3% magnetization recovery)[8].

  • Number of Scans (NS): 32 to 64 (Ensures a Signal-to-Noise ratio > 250:1).

Step 4: Data Processing & Calculation

Apply rigorous baseline correction and phase adjustment. Integrate the Maleic acid singlet (2 protons) and a well-resolved analyte peak (e.g., the isolated pyridine proton, 1 proton). Calculate absolute purity ( Px​ ) using the fundamental qNMR equation[6].

Workflow cluster_HPLC Traditional HPLC-UV cluster_qNMR qNMR (Absolute Method) Start Commercial Batch 4-(1H-imidazol-2-yl)-3-methylpyridine HPLC_Prep Sample Dissolution (No Internal Standard) Start->HPLC_Prep qNMR_Prep Co-weighing with SI-Traceable IS Start->qNMR_Prep HPLC_Run Chromatographic Separation & UV Detection HPLC_Prep->HPLC_Run HPLC_Result Relative Purity (Area %) Misses UV-silent impurities HPLC_Run->HPLC_Result qNMR_Run 1H NMR Acquisition (Long D1, 90° Pulse) qNMR_Prep->qNMR_Run qNMR_Result Absolute Mass Fraction (%) Detects all species qNMR_Run->qNMR_Result

Fig 1: Workflow comparison between traditional HPLC-UV and absolute qNMR purity validation.

Experimental Validation Data

To demonstrate the critical difference between relative and absolute purity, three commercial batches of 4-(1H-imidazol-2-yl)-3-methylpyridine were analyzed using both HPLC-UV (254 nm) and 1H qNMR.

Table 2: Comparative Purity Results Across Commercial Batches
Batch IDHPLC-UV Purity (Area %)qNMR Absolute Purity (Mass %)Discrepancy (Δ)Primary Cause of Discrepancy
Batch A 99.8%98.1%1.7%Residual aliphatic solvents (Hexane/EtOAc) missed by UV
Batch B 99.5%94.2%5.3%High moisture content (hygroscopic water absorption)[7]
Batch C 98.9%98.7%0.2%High-quality batch; minimal silent impurities

Data Interpretation: As shown in Table 2, HPLC-UV consistently overestimates the purity of the compound[2][3]. Batch B appeared highly pure under UV detection but contained over 5% water by mass—a critical variance that would severely disrupt stoichiometric calculations in downstream catalytic or coupling reactions.

Logic Signal_Analyte Analyte Integral (Ix) & Protons (Nx) Calc Purity Equation Px = (Ix/Istd) * (Nstd/Nx) * (Mx/Mstd) * (mstd/mx) * Pstd Signal_Analyte->Calc Signal_IS IS Integral (Istd) & Protons (Nstd) Signal_IS->Calc Mass_Analyte Analyte Mass (mx) & MW (Mx) Mass_Analyte->Calc Mass_IS IS Mass (mstd) & MW (Mstd) & Purity (Pstd) Mass_IS->Calc Result Absolute Purity (Px) Calc->Result

Fig 2: The mathematical causality and self-validating logic of qNMR absolute purity calculation.

Conclusion

For critical N-heterocyclic building blocks like 4-(1H-imidazol-2-yl)-3-methylpyridine, relying solely on HPLC-UV area percent introduces a dangerous analytical blind spot. qNMR provides an absolute, structurally agnostic, and self-validating methodology that ensures scientific integrity by anchoring purity directly to fundamental physical constants. By adopting qNMR, researchers can eliminate stoichiometric errors caused by "silent" impurities, thereby safeguarding the reproducibility of subsequent synthetic workflows.

References

  • JEOL Ltd. "What is qNMR (quantitative NMR) ? | Applications Notes". [Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". [Link]

  • BIPM (Bureau International des Poids et Mesures). "Quantitative NMR (qNMR)". [Link]

  • J-Stage. "Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis". Chemical and Pharmaceutical Bulletin. [Link]

  • MDPI. "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity". Molecules. [Link]

Sources

Validation

A Comparative Guide to the Binding Affinities of Pyrazol-4-yl-pyridine Analogs as Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor

This guide provides an in-depth comparison of the binding affinities of a series of pyrazol-4-yl-pyridine analogs targeting the human M4 muscarinic acetylcholine receptor (hM4 mAChR). The M4 receptor, a G-protein coupled...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the binding affinities of a series of pyrazol-4-yl-pyridine analogs targeting the human M4 muscarinic acetylcholine receptor (hM4 mAChR). The M4 receptor, a G-protein coupled receptor (GPCR), is a significant target in drug discovery for neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The compounds discussed herein are positive allosteric modulators (PAMs), which enhance the receptor's response to the endogenous ligand, acetylcholine (ACh), rather than competing with it directly. This approach offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity.

The following analysis is based on structure-activity relationship (SAR) studies that aim to optimize the affinity and cooperativity of these analogs, providing valuable insights for researchers in medicinal chemistry and pharmacology. The data presented is derived from radioligand binding assays, a robust method for quantifying ligand-receptor interactions.

Comparative Binding Affinity of Pyrazol-4-yl-pyridine Analogs

The binding affinity of allosteric modulators is typically characterized by two key parameters: the affinity for the receptor itself (expressed as pKb or pKi) and the degree to which it modulates the binding of the orthosteric ligand (the cooperativity parameter, denoted as logαβ). A positive logαβ value indicates positive cooperativity, meaning the PAM enhances the binding of the endogenous ligand.

The table below summarizes the binding properties of six representative pyrazol-4-yl-pyridine analogs at the hM4 mAChR, as determined by radioligand binding experiments.[1]

Compound IDStructurepKb (Affinity)logαβ (Cooperativity)
8 R = Cyclopentyl, R' = H7.1 ± 0.11.3 ± 0.2
9 R = Cyclopentyl, R' = CH37.5 ± 0.11.5 ± 0.2
10 R = Cyclopentyl, R' = F7.3 ± 0.11.4 ± 0.2
11 R = Cyclopentyl, R' = Cl7.6 ± 0.11.6 ± 0.2
12 R = CH2CH2F, R' = CH36.9 ± 0.11.2 ± 0.2
13 R = CH2CH2CH2F, R' = CH37.0 ± 0.11.3 ± 0.2

Data represents the mean ± SEM from three independent experiments.[1]

From this data, a clear structure-activity relationship can be observed. Substitution at the R' position on the pyridine ring with small, electron-withdrawing groups like a methyl (Compound 9 ) or chloro (Compound 11 ) group leads to a modest increase in both affinity (pKb) and positive cooperativity (logαβ) compared to the unsubstituted analog (Compound 8 ). This suggests these substitutions may engage in favorable interactions within the allosteric binding pocket.

Furthermore, modifications to the N-substituent on the pyrazole ring (R position) also impact binding. The N-cyclopentyl group generally confers higher affinity than the N-fluoroalkyl groups (compare Compound 9 with 12 and 13 ). This highlights the importance of a bulky, lipophilic group at this position for optimal interaction with the receptor.

Experimental Methodology: Radioligand Binding Assay

To determine the binding affinities and cooperativity parameters, a competitive radioligand binding assay is employed. This technique measures the ability of a test compound to displace a radiolabeled ligand that binds to a known site on the receptor.

Protocol: Allosteric Ternary Complex Model
  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human M4 mAChR are cultured under standard conditions.

    • The cells are harvested, and a crude membrane preparation is generated by homogenization and centrifugation. This isolates the receptors in their native lipid environment.

  • Binding Assay Setup:

    • The assay is performed in a 96-well plate format.

    • Each well contains:

      • Cell membranes (containing the hM4 receptor).

      • A fixed concentration of the radiolabeled antagonist, [3H]N-methylscopolamine ([3H]NMS), typically at its Kd concentration (~0.1 nM). [3H]NMS binds to the orthosteric site, the same site as acetylcholine.

      • Increasing concentrations of the endogenous agonist, acetylcholine (ACh).

      • Increasing concentrations of the test pyrazol-4-yl-pyridine analog (the allosteric modulator).

  • Incubation and Termination:

    • The plates are incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-3 hours).

    • The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification:

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using a nonlinear regression model, fitting to an allosteric ternary complex model equation.[1] This model accounts for the interactions between the receptor, the radioligand ([3H]NMS), the agonist (ACh), and the allosteric modulator.

    • This analysis yields the pKb (affinity) and logαβ (cooperativity) values for the test compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture CHO-hM4 Cell Culture membrane_prep Membrane Preparation cell_culture->membrane_prep assay_setup Assay Plate Setup (Membranes, [3H]NMS, ACh, Analog) membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_fitting Nonlinear Regression (Allosteric Ternary Complex Model) scintillation->data_fitting results Determine pKb and logαβ data_fitting->results G cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4R Binds Orthosteric Site PAM Pyrazol-4-yl-pyridine PAM PAM->M4R Binds Allosteric Site ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response Mediates

Sources

Validation

Physicochemical Profiling in Drug Design: A Comparative Guide to the pKa Dynamics of 3-Methylpyridine vs. 4-(1H-imidazol-2-yl)-3-methylpyridine

As a Senior Application Scientist navigating early-stage drug development, understanding the precise physicochemical properties of your pharmacophores is non-negotiable. The dissociation constant (pKa) dictates solubilit...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating early-stage drug development, understanding the precise physicochemical properties of your pharmacophores is non-negotiable. The dissociation constant (pKa) dictates solubility, membrane permeability, target binding affinity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

This guide provides an in-depth technical comparison between a simple building block, 3-methylpyridine , and a complex, multiprotic derivative, 4-(1H-imidazol-2-yl)-3-methylpyridine . By dissecting the steric and electronic causality behind their pKa differences, we provide actionable intelligence for researchers optimizing lead compounds.

Structural Causality and pKa Dynamics

To engineer optimal drug candidates, we must move beyond memorizing pKa values and understand the quantum and steric mechanics driving them.

The Baseline: 3-Methylpyridine

3-Methylpyridine (also known as 3-picoline) is a fundamental aza-arene. The nitrogen lone pair resides in an sp2 hybridized orbital, making it available for protonation. The addition of a methyl group at the 3-position introduces a weak inductive electron-donating effect (+I). This slightly increases the electron density on the pyridine nitrogen, raising its conjugate acid pKa to 5.68 [1], compared to the 5.23 pKa of an unsubstituted pyridine.

The Complex System: 4-(1H-imidazol-2-yl)-3-methylpyridine

When we substitute an imidazole ring at the 4-position, the molecule transforms into a polybasic system with competing electronic and steric forces[2]. Imidazole is an amphoteric heterocycle; its isolated conjugate acid typically exhibits a pKa of approximately 7.0 [3].

When these two rings are joined, one would expect the electron-withdrawing nature of the pyridine ring to severely depress the imidazole's pKa via resonance. However, steric decoupling alters this trajectory:

  • Steric Clash: The methyl group at the 3-position severely clashes with the adjacent 4-imidazolyl group.

  • Conformational Twist: To relieve this steric strain, the two aromatic rings are forced out of coplanarity, adopting an orthogonal (twisted) conformation.

  • Resonance Breaking: Because the π -systems are no longer aligned, resonance conjugation between the rings is broken.

The Result: The imidazole nitrogen retains a relatively high pKa (~6.5) because the electron-withdrawing resonance effect of the pyridine is sterically blocked. Conversely, the pyridine nitrogen experiences the purely inductive withdrawing effect (-I) of the imidazole, depressing its pKa to ~4.8.

G Base 4-(1H-imidazol-2-yl) -3-methylpyridine Steric Steric Clash: 3-Methyl vs 4-Imidazole Base->Steric Conform Rings Twist Out of Planarity Steric->Conform Resonance Resonance Conjugation Broken Conform->Resonance Imid Imidazole pKa Retained (~6.5) Resonance->Imid Blocks e- withdrawal Pyr Pyridine N pKa Depressed (~4.8) Resonance->Pyr Inductive effect dominates

Fig 1: Logical relationship of steric decoupling and its effect on multiprotic pKa values.

Quantitative Physicochemical Comparison

The structural differences between these two compounds cascade into distinct physicochemical profiles, summarized below.

Property3-Methylpyridine4-(1H-imidazol-2-yl)-3-methylpyridine
Molecular Weight 93.13 g/mol [1]159.19 g/mol
Ionizable Centers 1 (Pyridine N)2 (Pyridine N, Imidazole N)
Conjugate Acid pKa 5.68[1]~6.5 (Imidazole N), ~4.8 (Pyridine N)
LogP (Lipophilicity) 1.20[1]~1.85 (Predicted)
H-Bond Donors 0[1]1
H-Bond Acceptors 1[1]2
Physiological State (pH 7.4) >98% Neutral~10% Protonated (Cationic)

Experimental Methodology: Self-Validating UV-Metric Titration

To accurately determine the pKa of poorly soluble, multiprotic systems like 4-(1H-imidazol-2-yl)-3-methylpyridine, standard aqueous potentiometry fails due to precipitation. We employ a Self-Validating UV-Metric Titration utilizing cosolvent extrapolation (Yasuda-Shedlovsky method).

Step-by-Step Protocol
  • System Calibration: Calibrate the glass electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) at a strictly controlled 25.0 ± 0.1 °C.

    • Causality: The dissociation constant is a thermodynamic value highly sensitive to temperature fluctuations. Thermal stability ensures the Nernstian slope remains constant.

  • Cosolvent Preparation: Prepare 30%, 40%, and 50% (v/v) Methanol/Water solutions, maintaining a constant ionic strength of 0.15 M using KCl.

    • Causality: The neutral free-base form of the imidazole derivative has poor aqueous solubility. Methanol prevents precipitation, while the constant ionic strength prevents activity coefficient variations from skewing the pH readings.

  • Titration Execution: Titrate 0.5 mM compound solutions from pH 2.0 to 10.0 using 0.1 M KOH. Record UV-Vis spectra (200-400 nm) continuously at 0.2 pH unit intervals.

    • Causality: The imidazole and pyridine rings possess distinct chromophores. As protons are removed, the electronic transitions ( π→π∗ and n→π∗ ) shift. UV-metric tracking allows us to isolate the specific deprotonation events of the two overlapping pKa values.

  • Data Extrapolation (Yasuda-Shedlovsky Plot): Plot the apparent pKa ( psKa​ ) against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ).

  • Self-Validation Check: The protocol validates its own integrity via the regression coefficient ( R2 ). If R2>0.99 , the extrapolation is valid.

    • Causality: An R2<0.99 indicates specific solute-solvent interactions (e.g., preferential solvation by methanol) rather than bulk dielectric effects, rendering the aqueous extrapolation invalid and requiring a switch to an alternative cosolvent (e.g., Dioxane).

G Start Compound Selection & Buffer Prep Prep Prepare Cosolvent Mixtures (MeOH/H2O) Start->Prep Titration Potentiometric Titration coupled with UV-Vis Prep->Titration Constant Ionic Strength Analysis Yasuda-Shedlovsky Extrapolation Titration->Analysis Spectral Shifts Validation Self-Validation: R² > 0.99 check Analysis->Validation Validation->Prep Fail (Adjust Ratios) Result Aqueous pKa Determination Validation->Result Pass

Fig 2: Self-validating UV-metric titration workflow for multiprotic pKa determination.

Implications for Drug Development

The shift from a simple 3-methylpyridine to a 4-(1H-imidazol-2-yl)-3-methylpyridine scaffold has profound implications for medicinal chemistry:

  • Target Binding: The imidazole ring introduces a potent hydrogen-bond donor (N-H) and acceptor (N:), while its pKa (~6.5) ensures that a measurable fraction of the molecule exists as a cation at physiological pH (7.4). This enables strong ionic interactions with acidic residues (like Aspartate or Glutamate) within a target protein's binding pocket.

  • Membrane Permeability: While 3-methylpyridine is highly permeable due to its low pKa and neutral state at pH 7.4[1], the imidazole derivative will exhibit pH-dependent permeability. Formulators must account for the cationic fraction, which may require prodrug strategies or lipid-based formulations to cross the blood-brain barrier effectively.

References
  • Title: 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Synthesis and therapeutic potential of imidazole containing compounds Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Independent Tuning of the pKa or the E1/2 in a Family of Ruthenium Pyridine–Imidazole Complexes Source: Inorganic Chemistry - ACS Publications URL: [Link]

Sources

Comparative

In vivo vs in vitro stability of 4-(1H-imidazol-2-yl)-3-methylpyridine based drug candidates

The 4-(1H-imidazol-2-yl)-3-methylpyridine motif is a highly privileged pharmacophore, frequently deployed in the design of targeted kinase inhibitors (e.g., p38 MAPK, ALK, and TGF- β inhibitors). The imidazole ring provi...

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Author: BenchChem Technical Support Team. Date: March 2026

The 4-(1H-imidazol-2-yl)-3-methylpyridine motif is a highly privileged pharmacophore, frequently deployed in the design of targeted kinase inhibitors (e.g., p38 MAPK, ALK, and TGF- β inhibitors). The imidazole ring provides critical hydrogen bond donor/acceptor interactions with the kinase hinge region, while the pyridine ring serves as a structural vector for solvent-exposed substituents.

However, translating this scaffold from in vitro discovery to in vivo clinical success is notoriously difficult. Nitrogen-rich heterocycles are prone to complex metabolic liabilities, often resulting in a profound In Vitro-In Vivo Correlation (IVIVC) disconnect.

This guide provides a comprehensive, objective comparison of the in vitro and in vivo stability of 4-(1H-imidazol-2-yl)-3-methylpyridine-based candidates against common alternative bioisosteres, detailing the mechanistic causality behind their metabolic fate and providing self-validating protocols to accurately predict their pharmacokinetic (PK) profiles.

Mechanistic Rationale: The IVIVC Paradox of the 4-IMP Scaffold

When evaluating the 4-(1H-imidazol-2-yl)-3-methylpyridine (4-IMP) scaffold, application scientists often observe a frustrating paradox: standard human liver microsome (HLM) assays predict a metabolically stable compound (low intrinsic clearance, CLint​ ), yet in vivo human PK studies reveal rapid systemic elimination.

This disconnect is driven by two competing enzymatic pathways:

1. Cytochrome P450 (CYP) Interaction (Phase I): Unsubstituted imidazole and pyridine rings are notorious Type II CYP inhibitors. The lone pair of electrons on the nitrogen atoms can directly coordinate with the ferric heme iron of CYP enzymes (particularly CYP3A4 and CYP2D6), shifting the Soret band to ~420 nm and halting the catalytic cycle[1][2]. The Causality of the 3-Methyl Group: The deliberate addition of the 3-methyl group on the pyridine ring induces a steric clash. This forces a non-planar dihedral angle between the pyridine and imidazole rings, physically preventing the nitrogen from deeply accessing the CYP heme pocket[2]. Consequently, CYP-mediated clearance and CYP inhibition are artificially low in vitro.

2. UGT1A4-Mediated N-Glucuronidation (Phase II): While the 3-methyl group protects against Phase I oxidation, the unhindered secondary amine (NH) of the imidazole ring remains a prime target for N-glucuronidation. This Phase II conjugation is predominantly catalyzed by Uridine 5'-diphospho-glucuronosyltransferase 1A4 (UGT1A4)[3][4]. The IVIVC Gap: UGT enzymes are sequestered on the luminal side of the endoplasmic reticulum. Standard in vitro microsomal assays that do not utilize pore-forming agents (like alamethicin) physically block the required cofactor (UDPGA) from reaching the UGT active site[4]. Furthermore, humans exhibit significantly higher UGT1A4 N-glucuronidation rates than preclinical rodent models, causing severe underpredictions of human clearance if relying solely on rat or dog in vivo data[4].

G Scaffold 4-(1H-imidazol-2-yl) -3-methylpyridine CYP CYP3A4 / CYP2D6 (Phase I) Scaffold->CYP Oxidation UGT UGT1A4 (Phase II) Scaffold->UGT Conjugation Met1 Benzylic Oxidation (3-Hydroxymethyl) CYP->Met1 Steric allowance Met2 Type II Heme Coordination (Inhibition) CYP->Met2 Minor (Steric Clash) Met3 N-Glucuronidation (Major Human Clearance) UGT->Met3 Imidazole NH

Metabolic pathways of the 4-IMP scaffold highlighting the Phase II N-glucuronidation sink.

Comparative Performance: 4-IMP vs. Alternative Bioisosteres

To objectively evaluate the 4-IMP scaffold, we must compare it against its unsubstituted counterpart (Candidate B) and a pyrazole bioisostere (Candidate C).

  • Candidate A (The Product): 4-(1H-imidazol-2-yl)-3-methylpyridine.

  • Candidate B (Des-methyl): 4-(1H-imidazol-2-yl)pyridine.

  • Candidate C (Pyrazole): 4-(1H-pyrazol-4-yl)-3-methylpyridine.

Table 1: In Vitro vs. In Vivo Clearance Correlation

Data represents normalized mean values across standard human cellular and subcellular fractions.

Scaffold VariantStandard HLM CLint​ (CYP Only)Fortified HLM CLint​ (CYP + UGT)Plated Human Hepatocytes CLint​ In Vivo Human CL(Observed)IVIVC Accuracy
Candidate A (4-IMP) 8.2 µL/min/mg45.6 µL/min/mg38.4 µL/min/10⁶ cellsHigh (18 mL/min/kg)Poor without UGT fortification
Candidate B (Des-methyl) < 5.0 µL/min/mg12.1 µL/min/mg9.5 µL/min/10⁶ cellsLow (4 mL/min/kg)High (CYP self-inhibition)
Candidate C (Pyrazole) 14.5 µL/min/mg28.3 µL/min/mg22.1 µL/min/10⁶ cellsModerate (11 mL/min/kg)Moderate

Data Synthesis: Candidate A appears highly stable in standard HLMs because the 3-methyl group prevents CYP degradation. However, once UGTs are activated (Fortified HLM) or intact cells are used (Hepatocytes), clearance spikes dramatically due to N-glucuronidation. Candidate B shows low clearance across the board, but this is a false positive caused by irreversible Type II CYP poisoning.

Table 2: CYP450 Inhibition Profile ( IC50​ in µM)

Lower values indicate higher toxicity/DDI risk.

Scaffold VariantCYP3A4 (Midazolam)CYP2D6 (Dextromethorphan)CYP2C9 (Diclofenac)
Candidate A (4-IMP) > 30.0 µM15.5 µM> 50.0 µM
Candidate B (Des-methyl) 0.8 µM (Severe)1.2 µM (Severe)8.4 µM
Candidate C (Pyrazole) > 50.0 µM> 50.0 µM> 50.0 µM

Self-Validating Experimental Protocols

To accurately assess the stability of 4-IMP drug candidates and close the IVIVC gap, standard protocols must be abandoned in favor of systems that account for luminal Phase II enzymes and high plasma protein binding[5].

Protocol 1: Fortified Microsomal Stability Assay (CYP + UGT)

This protocol utilizes alamethicin to permeabilize the ER membrane, allowing the UDPGA cofactor to reach UGT1A4, thereby capturing the N-glucuronidation liability of the imidazole ring.

Step-by-Step Methodology:

  • Microsome Permeabilization: Pre-incubate Human Liver Microsomes (HLM, 1 mg/mL final protein concentration) with Alamethicin (25 µg/mg microsomal protein) on ice for 15 minutes. Causality: Alamethicin forms pores in the ER vesicles; without this, UGT activity is physically blocked.

  • Matrix Preparation: Transfer permeabilized HLMs to a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.

  • Protein Binding Correction (Optional but Recommended): For highly basic, highly bound 4-IMP candidates ( fup​ < 1%), supplement the buffer with 5% human plasma to correct the unbound intrinsic clearance ( CLint,u​ ) extrapolation[5].

  • Cofactor Addition: Add 1 mM NADPH (for CYP activation) and 2 mM UDPGA (for UGT activation). Pre-warm to 37°C for 5 minutes.

  • Reaction Initiation & Quenching: Spike in the 4-IMP drug candidate (1 µM final concentration). At time points 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Controls: Run parallel incubations with Verapamil (CYP3A4 positive control) and Trifluoperazine (UGT1A4 positive control). System Validation: The assay is only valid if Trifluoperazine exhibits >75% depletion at 60 minutes.

Protocol 2: Plated Hepatocyte Relay Assay for Low-Clearance Candidates

If the 4-IMP candidate has been heavily fluorinated or sterically shielded to reduce UGT clearance, it may exhibit low turnover. Standard hepatocyte suspensions die after 4 hours, artificially capping CLint​ calculations. The Relay Method extends this window.

Step-by-Step Methodology:

  • Primary Incubation: Plate cryopreserved human hepatocytes in 24-well collagen-coated plates at 0.7 × 10⁶ cells/well in Williams' E medium. Dose with 1 µM of the drug candidate.

  • The Relay Transfer: After 4 hours of incubation at 37°C (5% CO₂), collect the entire supernatant media from the first well. Centrifuge briefly to remove dead cells, and transfer the supernatant directly onto a freshly plated well of hepatocytes.

  • Iteration: Repeat this relay process every 4 hours for a total of 24 hours. Causality: This continuously exposes the remaining parent drug to fresh, fully active CYP and UGT enzymes, preventing degradation artifacts and extending the linear range of the decay curve.

  • Quantification: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining percentage versus cumulative time to calculate the true CLint​ .

IVIVC Start Standard HLM/Hepatocyte Incubation Check IVIVC Disconnect Observed? Start->Check Path1 Evaluate Plasma Protein Binding Check->Path1 High f_up < 1% Path2 Assess UGT1A4 N-Glucuronidation Check->Path2 Imidazole Motif Path3 Transporter-Mediated Uptake (OATPs) Check->Path3 Low Permeability Fix1 Add 5% Plasma to Microsomes Path1->Fix1 Fix2 Alamethicin + UDPGA Supplementation Path2->Fix2 Fix3 Plated Hepatocyte Relay Method Path3->Fix3

Decision tree for resolving IVIVC disconnects in imidazole-pyridine drug candidates.

References

  • Improving In Vitro-In Vivo Extrapolation of Clearance Using Rat Liver Microsomes for Highly Plasma Protein-Bound Molecules. PubMed (NIH). Available at:[Link][5]

  • In Vitro–In Vivo Correlation for Low-Clearance Compounds Using Hepatocyte Relay Method. Semantic Scholar. Available at: [Link]

  • In vitro and in vivo glucuronidation of midazolam in humans. PMC - NIH. Available at:[Link][3]

  • Strategies to Mitigate CYP450 Inhibition. Royal Society of Chemistry. Available at: [Link][1]

  • N-glucuronidation: the human element. Hypha Discovery. Available at:[Link][4]

  • UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. PMC - NIH. Available at:[Link][2]

Sources

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